CGP 20712 A
Description
Properties
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O5.CH4O3S/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;1-5(2,3)4/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPOVCXWKBYDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434017 | |
| Record name | CGP 20712A methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105737-62-0 | |
| Record name | 2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105737-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGP 20712A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105737620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP 20712A methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-20712A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNU8DA2K9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of CGP 20712 A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 A is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable tool in cardiovascular research and drug development. Its remarkable selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor allows for the precise dissection of β1-adrenoceptor-mediated signaling pathways and physiological effects. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Data Presentation: Quantitative Analysis of this compound Binding Affinity and Selectivity
The defining characteristic of this compound is its high affinity for and selectivity toward the β1-adrenergic receptor. This has been quantified through various in vitro binding assays.
| Parameter | Value | Receptor Subtype | Reference |
| IC50 | 0.7 nM | β1-adrenoceptor | [1][2] |
| Ki | 0.3 nM | β1-adrenoceptor | [3][4] |
| IC50 | 6700 nM | β2-adrenoceptor | [2] |
| Selectivity (IC50 β2 / IC50 β1) | ~10,000-fold | β1 vs. β2 | [1][5] |
Table 1: Binding Affinity and Selectivity of this compound. The table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for this compound at β1- and β2-adrenergic receptors, highlighting its significant selectivity for the β1 subtype.
Core Mechanism of Action: Competitive Antagonism of the β1-Adrenergic Receptor
This compound functions as a competitive antagonist at the β1-adrenergic receptor. This means that it binds to the same site as endogenous catecholamines, such as adrenaline and noradrenaline, but does not activate the receptor. By occupying the binding site, this compound prevents the receptor from being stimulated by agonists, thereby inhibiting its downstream signaling cascade.
The primary signaling pathway initiated by β1-adrenergic receptor activation is the Gs-protein-adenylyl cyclase-cAMP pathway. Under normal physiological conditions, agonist binding to the β1-adrenoceptor leads to the activation of the associated Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit a cellular response.
This compound, by blocking agonist binding, effectively halts this cascade at its inception. This leads to a reduction in intracellular cAMP levels and a subsequent decrease in PKA activity, thereby attenuating the physiological responses typically mediated by β1-adrenoceptor stimulation.
Signaling Pathway Diagram
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronotropic and inotropic effects of 3 kinds of alpha-adrenergic blockers on the isolated dog atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Adrenergic regulation of cardiac myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Antagonism of Beta-1 Adrenoceptors by CGP 20712 A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective beta-1 adrenoceptor antagonist, CGP 20712 A. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and laboratory workflows.
Core Focus: Unraveling the Selectivity of this compound
This compound is a potent and highly selective antagonist of the beta-1 adrenoceptor, a class of G protein-coupled receptors crucial in cardiovascular function. Its remarkable selectivity over the beta-2 adrenoceptor subtype makes it an invaluable tool in pharmacological research and a lead compound in the development of cardioselective beta-blockers. Understanding the precise binding affinities and functional consequences of this selectivity is paramount for its application in both basic research and clinical development.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound is quantitatively demonstrated through its differential binding affinities for the beta-1 and beta-2 adrenoceptors. The following tables summarize key binding and functional parameters from various studies.
| Parameter | Receptor Subtype | Species | Cell/Tissue Type | Value | Reference |
| IC50 | Beta-1 | Rat | - | 0.7 nM | [1] |
| Ki | Beta-1 | Human | CHO Cells | 0.25 nM | |
| Ki | Beta-1 | Rat | - | 0.3 nM | [2] |
| KB | Beta-1 | Rat | Sinoatrial Node | 0.3 nM | [2] |
| pA2 | Beta-1 | Guinea Pig | Atria | 9.4 |
Table 1: Binding and Functional Affinity of this compound for the Beta-1 Adrenoceptor. This table presents various affinity constants (IC50, Ki, KB) and the functional antagonist potency (pA2) of this compound for the beta-1 adrenoceptor across different species and experimental systems.
| Parameter | Receptor Subtype | Species | Cell/Tissue Type | Value | Selectivity (Beta-1/Beta-2) | Reference |
| Selectivity Ratio | Beta-2 | Human | CHO Cells | - | 501-fold | [3] |
| Selectivity Ratio | Beta-2 | Rat | Neocortical Membranes | - | ~10,000-fold | [1][4] |
| pA2 | Beta-2 | Guinea Pig | Trachea | 5.8 | - |
Table 2: Selectivity Profile of this compound for the Beta-2 Adrenoceptor. This table highlights the significantly lower affinity of this compound for the beta-2 adrenoceptor, presented as selectivity ratios and a pA2 value.
Key Experimental Protocols
The determination of the binding affinity and selectivity of this compound relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two key assays.
Radioligand Binding Assay (Competition)
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
- Biological Material: Membranes prepared from cells or tissues expressing beta-1 and beta-2 adrenoceptors (e.g., CHO cells stably expressing human beta-1 or beta-2 adrenoceptors, rat neocortical membranes).
- Radioligand: A non-selective beta-adrenoceptor antagonist radiolabeled with a high-specific-activity isotope, such as [3H]dihydroalprenolol ([3H]DHA) or [125I]cyanopindolol ([125I]-CYP).
- Unlabeled Ligand: this compound.
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 10 mM).
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail: For detection of tritium.
- Glass Fiber Filters: To separate bound from free radioligand.
2. Procedure:
- Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of this compound.
- Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
3. Data Analysis:
- IC50 Determination: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC50 value.
- Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Adenylyl Cyclase Functional Assay
This assay assesses the functional antagonism of this compound by measuring its ability to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a second messenger generated upon beta-adrenoceptor activation.
1. Materials:
- Biological Material: Intact cells or cell membranes expressing beta-1 or beta-2 adrenoceptors.
- Agonist: A beta-adrenoceptor agonist such as isoproterenol.
- Antagonist: this compound.
- Assay Buffer: A suitable buffer containing ATP (the substrate for adenylyl cyclase) and an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
- Phosphodiesterase Inhibitor: To prevent the degradation of cAMP (e.g., IBMX).
- cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or radioimmunoassay).
2. Procedure:
- Pre-incubation: Pre-incubate the cells or membranes with various concentrations of this compound for a defined period.
- Stimulation: Add a fixed concentration of the beta-adrenoceptor agonist (typically a concentration that elicits a submaximal response, e.g., EC80) to initiate adenylyl cyclase activity.
- Incubation: Incubate for a specific time at 37°C to allow for cAMP production.
- Termination: Stop the reaction, often by adding a reagent that lyses the cells and inactivates the enzyme.
- cAMP Measurement: Measure the amount of cAMP produced in each sample using a suitable detection method.
3. Data Analysis:
- Dose-Response Curve: Plot the percentage of agonist-stimulated cAMP production against the logarithm of the concentration of this compound.
- IC50 Determination: Determine the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
- pA2 Calculation: The Schild equation can be used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.
Visualizing the Molecular Landscape
To further elucidate the mechanisms and methodologies described, the following diagrams, generated using the DOT language, provide a visual representation of the key processes.
Caption: Beta-Adrenergic Signaling Pathway. This diagram illustrates the canonical signaling cascade initiated by agonist binding to the beta-1 adrenoceptor, leading to the production of cAMP and a subsequent cellular response. It also depicts the inhibitory action of this compound.
Caption: Radioligand Competition Binding Assay Workflow. This flowchart outlines the key steps involved in performing a radioligand competition binding assay to determine the affinity of this compound.
Caption: Adenylyl Cyclase Functional Assay Workflow. This flowchart provides a step-by-step overview of a functional assay to measure the antagonistic effect of this compound on adenylyl cyclase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The beta 1-adrenoceptor antagonist this compound unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 20712 A: A Comprehensive Technical Guide to its Interaction with Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological properties of CGP 20712 A, a potent and highly selective β1-adrenergic receptor antagonist. This document summarizes its binding affinities (IC50 and Ki values) for the different β-adrenergic receptor subtypes, details the experimental protocols for determining these values, and illustrates the associated signaling pathways.
Quantitative Data Summary
This compound is well-established as a tool for distinguishing between β1 and β2-adrenergic receptor subtypes due to its remarkable selectivity. The following tables summarize the reported IC50 and Ki values for this compound at human β1, β2, and β3-adrenergic receptors.
Table 1: IC50 Values of this compound for β-Adrenergic Receptors
| Receptor Subtype | IC50 (nM) | Assay Type | Radioligand | Cell/Tissue Type | Reference |
| β1 | 0.7 | Radioligand Binding | [3H]Dihydroalprenolol | Rat Neocortical Membranes | [1][2] |
| β2 | ~7000 | Radioligand Binding | [3H]Dihydroalprenolol | Rat Neocortical Membranes | [1][2] |
| β3 | Not explicitly determined, but selectivity is high | Functional Assay (cAMP accumulation) | - | CHO cells expressing human β3-AR | [3] |
Table 2: Ki Values of this compound for β-Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Assay Type | Radioligand | Cell/Tissue Type | Reference |
| β1 | 0.3 | Radioligand Binding | [3H]CGP 12177 | CHO cells expressing human β1-AR | [4] |
| β2 | 1504.5 | Radioligand Binding | [3H]CGP 12177 | CHO cells expressing human β2-AR | [3] |
| β3 | 12507 | Radioligand Binding | [3H]CGP 12177 | CHO cells expressing human β3-AR | [3] |
Note: The selectivity of this compound for the β1-adrenoceptor over the β2-adrenoceptor is approximately 10,000-fold.[1] Furthermore, it exhibits a 4169-fold selectivity for the β1-receptor over the β3-receptor.[3]
Experimental Protocols
The determination of IC50 and Ki values for this compound is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols.
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the competitor, in this case, this compound) to displace a radiolabeled ligand from its receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the β-adrenergic receptor subtype of interest (e.g., CHO cells stably expressing human β1, β2, or β3-adrenoceptors).
-
Radioligand: A high-affinity radiolabeled ligand that binds to the target receptor, such as [3H]dihydroalprenolol ([3H]DHA) or [3H]-CGP 12177.
-
Competitor: Unlabeled this compound, serially diluted to a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: For rapid washing of the filters.
-
Scintillation Counter: To measure the radioactivity on the filters.
Step-by-Step Protocol for IC50 and Ki Determination
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled competitor, this compound.
-
For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).
-
For determining total binding, add assay buffer instead of a competitor.
-
-
Initiate the binding reaction by adding a specific amount of the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester or vacuum manifold.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (CPM in the presence of excess propranolol) from the total binding (CPM with no competitor) and from the binding at each competitor concentration.
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways of the β-adrenergic receptors and a typical experimental workflow for determining IC50 and Ki values.
Signaling Pathways
Caption: Signaling pathways of β1, β2, and β3-adrenergic receptors.
Experimental Workflow
Caption: Workflow for IC50 and Ki determination via radioligand binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structure and Chemical Properties of CGP 20712 A
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 A is a highly potent and selective β1-adrenoceptor antagonist that has become an invaluable pharmacological tool for the characterization of β-adrenergic receptor subtypes. Its remarkable selectivity for the β1-adrenoceptor over the β2-adrenoceptor, with a selectivity ratio of approximately 10,000-fold, allows for the precise investigation of β1-adrenoceptor function in various physiological and pathological contexts.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed methodologies for key experiments and visualizations of associated signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound, and its chemical and physical properties are summarized below. The compound is available in different forms, including as a mesylate salt, a dihydrochloride (B599025) salt, and as a free base. It is important to consider the specific form of the compound when interpreting and comparing experimental data.
Table 1: Chemical and Physical Properties of this compound and its Salts
| Property | This compound (Mesylate Salt) | CGP 20712 (Free Base) | CGP 20712 (Dihydrochloride Salt) |
| IUPAC Name | 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy]propyl]amino]ethoxy]-benzamide, monomethanesulfonate | 2-hydroxy-5-(2-((2-hydroxy-3-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenoxy)propyl)amino)ethoxy)benzamide[4] | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride[5] |
| CAS Number | 105737-62-0[1][6] | 137888-49-4[4][7] | 1216905-73-5[5] |
| Molecular Formula | C24H29F3N4O8S[1][2] | C23H25F3N4O5[4][7] | C23H25F3N4O5.2HCl[5] |
| Molecular Weight | 590.57 g/mol [1][8] | 494.46 g/mol [4][7] | 567.39 g/mol [5] |
| Appearance | White to yellow solid[1] | Solid powder[4] | Solid |
| Purity | ≥98% (HPLC)[9] | >98%[4] | ≥96% (HPLC)[5] |
| Solubility | DMSO: 100 mg/mL (169.33 mM)[1], H2O: >10 mg/mL[9] | Not specified | Water: Soluble to 50 mM[10] |
| Storage | -20°C, sealed storage, away from moisture[1] | Store at 2-8°C[9] | Store at +4°C[5] |
Pharmacological Properties
This compound is a competitive antagonist of the β1-adrenergic receptor. Its high affinity and selectivity make it a powerful tool for distinguishing between β1- and β2-adrenoceptor-mediated effects.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Receptor Subtype | Notes |
| IC50 | 0.7 nM[1][2][6] | β1-adrenoceptor | |
| Ki | 0.3 nmol/L[7] | β1-adrenoceptor | |
| Selectivity | ~10,000-fold over β2-adrenoceptors[1][2][3] | β1 vs β2 | The ratio of IC50 for β2 to IC50 for β1 is approximately 10,000.[11] |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by competitively binding to β1-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline.[7] The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly associated with the Gs alpha subunit.
Upon agonist binding, the β1-adrenoceptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In cardiac myocytes, this signaling cascade results in increased heart rate and contractility.
This compound blocks this canonical signaling pathway by occupying the receptor's binding site.
References
- 1. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of High Quality Murine Atrial and Ventricular Myocytes for Simultaneous Measurements of Ca2+ Transients and L-Type Calcium Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Highly Selective Tool: A Technical Guide to the Discovery and History of CGP 20712 A in β-Adrenoceptor Research
For researchers, scientists, and drug development professionals, the precise dissection of biological pathways is paramount. The discovery of CGP 20712 A, a potent and highly selective β1-adrenoceptor antagonist, marked a significant milestone in cardiovascular and neuroscience research. This technical guide provides an in-depth exploration of the discovery, history, and key applications of this compound as an indispensable research tool.
Discovery and Initial Characterization
This compound, with the chemical name 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol methanesulfonate, emerged from research efforts aimed at developing highly selective antagonists for the β1-adrenergic receptor.[1][2] Its initial characterization in the mid-1980s revealed its exceptional affinity and selectivity for the β1-adrenoceptor over the β2-adrenoceptor subtype.[3][4] This remarkable selectivity, with a reported ratio of approximately 10,000-fold, immediately positioned this compound as a powerful tool for differentiating between these two closely related receptor subtypes.[4][5]
Quantitative Pharmacological Profile
The utility of this compound as a research tool is fundamentally based on its well-defined quantitative pharmacology. Numerous studies have characterized its binding affinities (Ki) and inhibitory concentrations (IC50) across various tissues and cell lines.
| Parameter | Receptor Subtype | Value | Tissue/Cell Line | Reference |
| IC50 | β1-adrenoceptor | 0.7 nM | Not Specified | [5] |
| Ki | β1-adrenoceptor | 0.3 nM | Not Specified | [1][6][7][8] |
| pKD | β1-adrenoceptor | 9.5 ± 0.9 | Sheep Cardiac Ventricular Muscle | [9] |
| pKD | β2-adrenoceptor | 4.5 ± 0.4 | Sheep Cardiac Ventricular Muscle | [9] |
| Ki | β1-adrenoceptor | 9.4 ± 2.4 nM | Ferret Ventricular Myocardium | [10] |
| Ki | β2-adrenoceptor | 16 ± 11 µM | Ferret Ventricular Myocardium | [10] |
Table 1: Quantitative Binding Data for this compound
Key Experimental Applications and Protocols
This compound has been instrumental in a variety of experimental settings, from in vitro binding assays to in vivo physiological studies.
Radioligand Binding Assays for Receptor Subtype Quantification
A primary application of this compound is in competitive radioligand binding assays to determine the relative proportions of β1 and β2 adrenoceptors in a given tissue or cell preparation.[2][3]
Experimental Protocol: Differentiating β1- and β2-Adrenoceptors using [3H]Dihydroalprenolol ([3H]DHA) and this compound
-
Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Membrane preparation (typically 50-100 µg protein)
-
[3H]DHA (a non-selective β-adrenoceptor antagonist radioligand) at a concentration near its Kd (e.g., 1-5 nM).
-
Increasing concentrations of this compound (e.g., 10⁻¹² to 10⁻⁴ M).
-
For non-specific binding determination, include a high concentration of a non-selective antagonist like propranolol (B1214883) (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The resulting competition curve will be biphasic in tissues containing both β1 and β2 receptors. The high-affinity portion of the curve represents displacement from β1 receptors, while the low-affinity portion represents displacement from β2 receptors. This allows for the calculation of the density of each receptor subtype.[3]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for quantifying β-adrenoceptor subtypes.
Functional Assays: Investigating β-Adrenoceptor Signaling
This compound is crucial for isolating the functional consequences of β2-adrenoceptor activation by blocking the effects of β1-adrenoceptor stimulation. A common functional assay measures the production of cyclic AMP (cAMP) via adenylyl cyclase activation.
Experimental Protocol: Adenylyl Cyclase Activation Assay
-
Cell Culture and Treatment: Culture cells expressing β-adrenoceptors to an appropriate confluency. Pre-incubate the cells with 300 nM this compound for a sufficient time (e.g., 30 minutes) to ensure complete blockade of β1-adrenoceptors.[11]
-
Stimulation: Stimulate the cells with a β-adrenoceptor agonist (e.g., isoproterenol (B85558) or adrenaline) at various concentrations.
-
Cell Lysis and cAMP Measurement: After the desired stimulation time, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Data Analysis: The resulting dose-response curve will represent the cAMP production mediated solely by β2-adrenoceptors, as the β1-adrenoceptor component is blocked by this compound.
β1-Adrenoceptor Signaling Pathway
Caption: Simplified β1-adrenoceptor signaling cascade.
In Vivo Cardiovascular Studies
This compound has been used in animal models to investigate the specific role of β1-adrenoceptors in cardiovascular function.
Experimental Protocol: In Vivo Cardiovascular Study in Rats
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and implant catheters for drug administration (e.g., jugular vein) and blood pressure/heart rate monitoring (e.g., carotid artery). Allow the animals to recover from surgery.
-
Drug Administration: Administer this compound intravenously to block β1-adrenoceptors. A typical dose might be a bolus followed by a continuous infusion to maintain a steady-state concentration.
-
Cardiovascular Monitoring: Record baseline cardiovascular parameters (heart rate, blood pressure).
-
Challenge: Administer a β-adrenoceptor agonist (e.g., adrenaline) and record the changes in cardiovascular parameters.[11]
-
Data Analysis: The observed responses in the presence of this compound can be attributed to the stimulation of β2-adrenoceptors, thereby elucidating their specific contribution to the overall cardiovascular response.
Conclusion
Since its discovery, this compound has proven to be an invaluable and highly specific tool for the pharmacological dissection of β-adrenergic receptor subtypes. Its high affinity and selectivity for the β1-adrenoceptor have enabled researchers to precisely quantify receptor populations and to isolate and study the distinct physiological roles of β1- and β2-adrenoceptors in a multitude of biological systems. The detailed experimental protocols provided in this guide serve as a starting point for researchers looking to leverage the power of this important research compound in their own investigations. As our understanding of G-protein coupled receptor signaling continues to evolve, the utility of highly selective tools like this compound will undoubtedly remain critical for advancing the frontiers of pharmacology and drug development.
References
- 1. ELISA Kit [ABIN1049938] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Role of CGP 20712A in Differentiating Beta-Adrenoceptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of CGP 20712A, a cornerstone tool in pharmacological research for its remarkable selectivity as a β1-adrenoceptor antagonist. Its ability to discriminate between β-adrenoceptor subtypes has been pivotal in elucidating the distinct physiological and pathological roles of these receptors. This document outlines the quantitative pharmacology of CGP 20712A, details the experimental protocols used to characterize its binding and functional activity, and illustrates the underlying signaling pathways.
Quantitative Pharmacology of CGP 20712A
CGP 20712A is a highly potent and selective antagonist for the β1-adrenoceptor. Its primary utility in research stems from its ability to selectively block β1-adrenoceptors with minimal impact on β2 and β3 subtypes, thereby allowing for the precise dissection of β-adrenergic signaling. The affinity and selectivity of CGP 20712A have been quantified through various in vitro assays, with the data consistently demonstrating its high preference for the β1 subtype.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | IC50 | Selectivity Ratio (β1 vs. β2) | Selectivity Ratio (β1 vs. β3) | Reference |
| CGP 20712A | β1-adrenoceptor | 0.3 nM | 0.7 nM | ~10,000-fold | 4169-fold | [1][2][3] |
| CGP 20712A | β2-adrenoceptor | - | - | - | - | [4][5] |
| CGP 20712A | β3-adrenoceptor | - | - | - | - | [4][5] |
Note: The table summarizes data from multiple sources. Direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
The characterization of CGP 20712A's selectivity relies on robust and well-defined experimental methodologies. The following sections detail the key assays employed.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[6] These assays utilize a radiolabeled compound (the radioligand) that binds to the receptor of interest. The affinity of an unlabeled compound, such as CGP 20712A, is determined by its ability to displace the radioligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target β-adrenoceptor subtypes (e.g., CHO cell lines stably expressing human β1, β2, or β3-adrenoceptors) are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
2. Competition Binding Assay:
-
A constant concentration of a non-selective β-adrenoceptor radioligand (e.g., [³H]dihydroalprenolol ([³H]DHA) or ¹²⁵I-cyanopindolol (¹²⁵I-CYP)) is incubated with the membrane preparation.[6][7][8]
-
Increasing concentrations of the unlabeled competitor ligand (CGP 20712A) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from the resulting sigmoidal curve.
-
The Ki value (the equilibrium dissociation constant of the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
// Nodes start [label="Start: Tissue/Cell Culture\n(Expressing β-AR subtypes)", fillcolor="#F1F3F4", fontcolor="#202124"]; homogenization [label="Homogenization\nin Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifugation [label="Centrifugation &\nWashing", fillcolor="#F1F3F4", fontcolor="#202124"]; membranes [label="Isolated Cell\nMembranes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; radioligand [label="Radioligand\n(e.g., [3H]DHA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; competitor [label="Unlabeled Competitor\n(CGP 20712A)", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubation to\nEquilibrium", fillcolor="#F1F3F4", fontcolor="#202124"]; filtration [label="Rapid Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; counting [label="Scintillation\nCounting", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis\n(IC50, Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Determine\nBinding Affinity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> homogenization; homogenization -> centrifugation; centrifugation -> membranes; membranes -> incubation; radioligand -> incubation; competitor -> incubation; incubation -> filtration; filtration -> counting; counting -> analysis; analysis -> end; }
Caption: Simplified signaling pathways of β-adrenoceptor subtypes.
Conclusion
CGP 20712A remains an indispensable pharmacological tool for the differential characterization of β-adrenoceptor subtypes. Its high selectivity for the β1-adrenoceptor allows researchers to isolate and study the specific roles of this receptor in health and disease. The robust experimental protocols outlined in this guide provide a framework for accurately determining the affinity and functional effects of compounds at β-adrenoceptor subtypes, thereby facilitating the development of more selective and effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of CGP 20712 A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of CGP 20712 A, a potent and highly selective β1-adrenoceptor antagonist. Its remarkable selectivity makes it an invaluable tool in cardiovascular research and drug development for dissecting the distinct roles of β1- and β2-adrenergic receptors.
Core Mechanism of Action
This compound functions as a competitive antagonist at the β1-adrenergic receptor. Its primary mechanism involves binding to β1-receptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This blockade inhibits the downstream signaling cascade typically initiated by β1-receptor activation, most notably the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
| Parameter | Value | Receptor Subtype | Reference |
| IC50 | 0.7 nM | β1-adrenoceptor | |
| Ki | 0.3 nM | β1-adrenoceptor | |
| Selectivity | ~10,000-fold over β2-adrenoceptors | β1 vs. β2 | |
| KB | 0.3 nM | β1-adrenoceptor |
Table 1: Binding Affinity and Selectivity of this compound
| Tissue/Cell Preparation | Receptor Subtype(s) Investigated | Key Findings | Reference |
| Rat Neocortical Membranes | β1 and β2 | Biphasic competition curve with [3H]DHA, indicating distinct β1 and β2 populations. | |
| Rat Cerebellar Membranes | Primarily β1 | Monophasic competition curve with [3H]DHA. | |
| Rat Ventricular Myocytes | β1 and β2 | Predominantly β1-adrenoceptors (90%); this compound selectively antagonized β1-mediated effects. | |
| Rat Right Atria (Sinoatrial Node) | β1 and β2 | This compound unmasked β2-adrenoceptor-mediated positive chronotropic effects of adrenaline at high concentrations. |
Table 2: Summary of In Vitro Studies with this compound
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: β1-Adrenergic Receptor Signaling Pathway and the Inhibitory Action of this compound.
Caption: Workflow for a Radioligand Competition Binding Assay using this compound.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is adapted from studies quantifying β-adrenoceptor subtypes.
-
Membrane Preparation:
-
Tissues (e.g., rat neocortex, cerebellum, or ventricular myocardium) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a non-selective β-adrenoceptor radioligand, such as [3H]dihydroalprenolol ([3H]DHA) or [125I]-iodocyanopindolol ([125I]-ICYP).
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.
-
Incubation is carried out at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
Competition curves are generated by plotting the specific binding as a function of the logarithm of the competitor concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value (the equilibrium dissociation constant of the competitor) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Antagonism in Isolated Sinoatrial Node
This protocol is based on studies investigating the chronotropic effects of catecholamines.
-
Tissue Preparation:
-
The right atrium, containing the sinoatrial node, is dissected from a rat and mounted in an organ bath.
-
The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The spontaneous beating rate of the atrium is recorded.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to an agonist, such as adrenaline or noradrenaline, is established to determine the baseline positive chronotropic effect.
-
The tissue is then washed and incubated with a fixed concentration of this compound (e.g., 300 nM) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.
-
-
Data Analysis:
-
The concentration-response curves are plotted, and the rightward shift of the curve in the presence of this compound indicates competitive antagonism.
-
The potency of the antagonist can be quantified by calculating the pA2 value from the Schild plot.
-
In the case of adrenaline, the presence of this compound may reveal a biphasic response curve, with the low-potency phase being attributable to β2-adrenoceptor stimulation.
-
Caption: Workflow for a Functional Antagonism Assay in Isolated Sinoatrial Node.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of β1-adrenergic receptor function. Its high potency and exceptional selectivity allow for the precise delineation of β1-mediated physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the continued use of this compound in advancing our understanding of adrenergic signaling in cardiovascular and other systems.
CGP 20712A: A Precision Tool for Dissecting G-Protein Coupled Receptor Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712A is a highly potent and selective antagonist for the β1-adrenergic receptor (β1-AR), a critical member of the G-protein coupled receptor (GPCR) family. Its remarkable selectivity, approximately 10,000-fold higher for β1-AR over β2-AR, establishes it as an indispensable tool in pharmacological research.[1][2] This guide provides a comprehensive overview of CGP 20712A, including its mechanism of action, quantitative binding characteristics, and detailed protocols for its application in key experimental assays. The information presented herein is intended to equip researchers with the knowledge to effectively utilize CGP 20712A for the investigation of GPCR signaling pathways and for the development of novel therapeutics.
Introduction to CGP 20712A
CGP 20712A is a hydrophilic imidazopyridine derivative that acts as a competitive antagonist at the β1-adrenergic receptor.[3] Its high affinity and selectivity make it an invaluable pharmacological instrument for distinguishing between β1- and β2-adrenergic receptor-mediated effects.[2][4] The primary mechanism of action for CGP 20712A involves its direct competition with endogenous catecholamines, such as adrenaline and noradrenaline, for binding to the β1-AR.[3][5] This blockade effectively inhibits the downstream signaling cascade typically initiated by agonist binding.
The significance of CGP 20712A in GPCR research is multifaceted. It allows for the precise quantification of β1- and β2-adrenoceptor populations within a given tissue, aiding in the characterization of receptor distribution and density.[2][4] Furthermore, its ability to selectively block β1-AR signaling enables the elucidation of the specific physiological and pathological roles of this receptor subtype in various systems, including the cardiovascular and central nervous systems.[6][7]
Mechanism of Action and Signaling Pathway
The β1-adrenergic receptor is a canonical GPCR that, upon activation by an agonist, couples to the stimulatory G-protein, Gs. This interaction triggers the exchange of GDP for GTP on the α-subunit of Gs (Gαs), leading to its dissociation from the βγ-subunits. The activated Gαs then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous intracellular proteins, culminating in a cellular response.
CGP 20712A exerts its antagonistic effect by competitively binding to the β1-AR, thereby preventing agonist-induced conformational changes necessary for Gs protein coupling and subsequent adenylyl cyclase activation. This inhibitory action is depicted in the signaling pathway diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The beta 1-adrenoceptor antagonist this compound unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implication of beta 1- and beta 2-adrenergic receptors in the antinociceptive effect of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of CGP 20712 A in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies utilizing CGP 20712 A in cardiovascular research. This compound is a highly selective β1-adrenoceptor antagonist, a characteristic that makes it a valuable tool for dissecting the roles of β1- and β2-adrenergic receptors in the cardiovascular system. This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the underlying signaling pathways and experimental designs.
Core Mechanism of Action
This compound functions by competitively binding to β1-adrenoceptors, thereby inhibiting the downstream signaling cascades typically initiated by endogenous catecholamines like adrenaline and noradrenaline.[1][2] This selective blockade of β1-receptors allows for the precise investigation of their physiological and pathophysiological roles in cardiac function and hemodynamics.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/Tissue | Reference |
| Kᵢ (inhibition constant) | 0.3 nmol/L | Not specified | [1][2] |
| IC₅₀ (half maximal inhibitory concentration) | 0.7 nM | Not specified | [3] |
| Selectivity for β1 vs. β2 | ~10,000-fold | Rat neocortical membranes | [3][4] |
| pKᵢ for α1-adrenoceptors | 5.26 | Rat cerebral cortex membranes | [5] |
Table 1: Binding Affinity and Selectivity of this compound.
| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| Rat right atria | 300 nmol/L | Unmasked β2-adrenoceptor-mediated positive chronotropic effects of (-)-adrenaline. | [6] |
| Conscious, freely moving rats | 200 µg/kg bolus + 100 µg/kg/h infusion | Attenuated tachycardia induced by adenosine (B11128) A2A and A2B receptor agonists. | [7][8] |
| Rat isolated ventricular myocytes | 10 nM, 100 nM, 1000 nM | Did not affect adenylate cyclase activation by β2-adrenoceptors. | [3] |
Table 2: In Vitro and In Vivo Effects of this compound in Cardiovascular Models.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use in vivo.
Caption: β1-Adrenoceptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for Investigating β1-Adrenoceptor Involvement.
Experimental Protocols
Radioligand Binding Assay for Receptor Selectivity
This protocol is based on the methodology described for determining the selectivity of this compound.[4]
Objective: To determine the binding affinity and selectivity of this compound for β1- and β2-adrenoceptors.
Materials:
-
Rat neocortical and cerebellar membranes (as sources of mixed β1/β2 and predominantly β2 receptors, respectively).
-
[³H]dihydroalprenolol ([³H]DHA) as the radioligand.
-
This compound.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare rat neocortical and cerebellar membrane homogenates.
-
In a series of tubes, add a fixed concentration of [³H]DHA to the membrane preparations.
-
Add increasing concentrations of this compound to the tubes to generate a competition curve.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ values and, subsequently, the Kᵢ values for this compound at both β1- and β2-adrenoceptors. The biphasic competition curve in tissues with mixed receptor populations (like the neocortex) allows for the differentiation of binding to the two receptor subtypes.
In Vivo Hemodynamic Studies in Conscious Rats
This protocol is a generalized representation of the in vivo studies cited.[7][8]
Objective: To investigate the role of β1-adrenoceptors in mediating the cardiovascular effects of other pharmacological agents.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic agents for surgical instrumentation.
-
Pulsed Doppler flow probes.
-
Intravenous catheters.
-
This compound solution.
-
Vehicle solution (e.g., 5% propylene (B89431) glycol, 2% Tween 80 in sterile saline).
-
Agonist of interest (e.g., CGS 21680, BAY 60-6583).
-
Data acquisition system for monitoring hemodynamic parameters.
Procedure:
-
Surgically implant pulsed Doppler flow probes on the renal and mesenteric arteries and an intravenous catheter for drug administration. Allow for a recovery period.
-
On the day of the experiment, place the conscious, freely moving rat in a recording chamber.
-
Record baseline hemodynamic variables, including mean arterial pressure (MAP), heart rate (HR), and regional blood flow.
-
Randomly assign rats to either a vehicle control group or a this compound treatment group.
-
Administer an intravenous bolus of either vehicle or this compound (200 µg/kg), followed by a continuous infusion (100 µg/kg/h) for a specified period (e.g., 90 minutes).
-
Following the pre-treatment period, administer the agonist of interest via intravenous infusion at escalating doses.
-
Continuously monitor and record all hemodynamic variables throughout the agonist infusion.
-
Analyze the collected data to compare the hemodynamic responses to the agonist in the presence and absence of β1-adrenoceptor blockade with this compound.
Concluding Remarks
The preliminary studies outlined in this technical guide establish this compound as a potent and highly selective tool for cardiovascular research. Its ability to differentiate between β1- and β2-adrenoceptor-mediated effects has been instrumental in elucidating the specific roles of these receptors in regulating heart rate and vascular tone. The provided data, protocols, and visualizations serve as a foundational resource for researchers and drug development professionals aiming to further investigate the complex interplay of adrenergic signaling in cardiovascular health and disease. Future research can build upon these methodologies to explore the therapeutic potential of selective β1-adrenoceptor modulation in various cardiovascular pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beta 1-adrenoceptor antagonist this compound unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of β‐adrenoceptors in the cardiovascular responses induced by selective adenosine A2A and A2B receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of CGP 20712 A on Cardiac Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of CGP 20712 A on cardiac function, with a focus on its mechanism of action, experimental applications, and the signaling pathways it modulates. This compound is a highly selective β1-adrenoceptor antagonist, making it a valuable tool for cardiovascular research. Its ability to differentiate between β1- and β2-adrenoceptor-mediated effects has been instrumental in elucidating the specific roles of these receptor subtypes in the heart.
Core Mechanism of Action
This compound exerts its effects by competitively binding to β1-adrenoceptors, thereby blocking the downstream signaling initiated by endogenous catecholamines such as adrenaline and noradrenaline. This selective antagonism has profound implications for cardiac chronotropy (heart rate), inotropy (contractility), and lusitropy (relaxation).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its observed effects on various cardiac functions.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki | 0.3 nmol/L | Not specified | |
| IC50 | 0.7 nM | Not specified | |
| Selectivity | ~10,000-fold for β1 over β2 | Not specified | |
| pKD (β1) | 9.5 ± 0.9 | Sheep ventricular myocardium | |
| pKD (β2) | 4.5 ± 0.4 | Sheep ventricular myocardium |
Table 2: Effects of this compound on Cardiac Parameters
| Parameter | Effect | Experimental Model | Key Findings | Reference |
| Heart Rate (Chronotropy) | Attenuates tachycardia induced by β-adrenergic stimulation. | Rat right atria, Conscious rats | Blocks the positive chronotropic effects of adrenaline and noradrenaline. Unmasks β2-adrenoceptor-mediated effects at high adrenaline concentrations. | |
| Myocardial Contractility (Inotropy) | Reduces the positive inotropic effects of β-agonists. | Sheep ventricular trabeculae | Shifts the dose-response curve for isoprenaline to the right. | |
| Calcium Current | Inhibits Isoprenaline-stimulated calcium current. | Rat ventricular myocytes | Nearly completely inhibited the Iso stimulation of calcium current (98.7 ± 0.1%). | |
| S1928 Phosphorylation (CaV1.2) | Reduces Isoprenaline-induced phosphorylation. | Rat ventricular myocytes | Reduced fluorescence by 79% relative to cells treated with Iso alone. |
Signaling Pathways Modulated by this compound
This compound primarily impacts the β-adrenergic signaling cascade in cardiac myocytes. By blocking the β1-adrenoceptor, it prevents the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This, in turn, reduces the activation of Protein Kinase A (PKA) and the phosphorylation of downstream targets that regulate cardiac function.
Methodological & Application
Application Notes and Protocols for CGP 20712 A in Rat Cardiovascular Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CGP 20712 A, a highly selective β1-adrenoceptor antagonist, in rat cardiovascular research. This document outlines its mechanism of action, provides detailed experimental protocols for both in vivo and in vitro studies, and presents quantitative data in a clear, tabular format.
Introduction to this compound
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor, with a Ki value of 0.3 nmol/L.[1] Its primary mechanism of action involves competitively binding to β1-receptors, thereby inhibiting the binding of endogenous catecholamines like adrenaline and noradrenaline.[1] This selective blockade prevents the activation of downstream signaling pathways typically associated with β1-receptor stimulation, such as increased heart rate and contractility. Notably, this compound exhibits approximately 10,000-fold selectivity for β1- over β2-adrenoceptors, making it an invaluable tool for dissecting the specific roles of β1-adrenoceptors in cardiovascular regulation.[2]
Mechanism of Action: β1-Adrenoceptor Blockade
Upon binding to the β1-adrenoceptor, this compound prevents the Gs protein-mediated activation of adenylyl cyclase. This, in turn, inhibits the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cardiac myocytes. The subsequent decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), resulting in decreased phosphorylation of calcium channels and other key proteins involved in cardiac muscle contraction. The net effect is a reduction in heart rate (negative chronotropy) and contractility (negative inotropy).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters in rats, as reported in various studies.
Table 1: In Vivo Effects of this compound on Cardiovascular Parameters in Rats
| Parameter | Rat Strain | Dose | Route of Administration | Observed Effect | Reference |
| Heart Rate | Sprague-Dawley | 200 µg/kg bolus + 100 µg/kg/h infusion | Intravenous | Significant reduction in the tachycardic response to A2A and A2B receptor agonists.[3] | [3] |
| Mean Arterial Pressure (MAP) | Sprague-Dawley | 200 µg/kg bolus + 100 µg/kg/h infusion | Intravenous | No significant change in MAP.[3] | [3] |
| Cardiac Output | - | - | - | Data not consistently reported | - |
| Total Peripheral Resistance | - | - | - | Data not consistently reported | - |
Table 2: In Vitro Binding Affinity and Potency of this compound
| Parameter | Preparation | Value | Reference |
| Ki (β1-adrenoceptor) | - | 0.3 nmol/L | [1] |
| IC50 (β1-adrenoceptor) | - | 0.7 nM | MedChemExpress |
| Selectivity (β1 vs. β2) | - | ~10,000-fold | [2] |
| KB (β1-adrenoceptors in rat sinoatrial node) | Rat right atria | 0.3 nmol/L | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rat cardiovascular models.
In Vivo Assessment of Cardiovascular Effects in Conscious Rats
This protocol is designed to evaluate the impact of this compound on heart rate and blood pressure in conscious, freely moving rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
This compound
-
Vehicle solution: 5% propylene (B89431) glycol, 2% Tween 80 in sterile saline[5]
-
Anesthetic (e.g., isoflurane)
-
Telemetry system for continuous blood pressure and heart rate monitoring
-
Intravenous catheters
Procedure:
-
Animal Preparation: Surgically implant telemetry probes for the measurement of arterial blood pressure and heart rate. Allow a recovery period of at least one week. For intravenous administration, implant a catheter into the jugular vein.
-
Drug Preparation: Dissolve this compound in the vehicle solution to the desired concentration.
-
Acclimatization: On the day of the experiment, allow the rats to acclimatize to the experimental setup for at least 60 minutes.
-
Baseline Recording: Record baseline cardiovascular parameters (heart rate, systolic and diastolic blood pressure) for a stable period (e.g., 30 minutes).
-
Administration: Administer this compound via the intravenous catheter. A common dosing regimen is a 200 µg/kg bolus followed by a continuous infusion of 100 µg/kg/h.[3][5]
-
Data Acquisition: Continuously monitor and record cardiovascular parameters for a predefined period post-administration (e.g., 2-4 hours).
-
Data Analysis: Analyze the changes in heart rate and blood pressure from baseline in response to this compound administration.
In Vitro Assessment of Chronotropic Effects in Isolated Rat Atria
This protocol is used to investigate the direct effects of this compound on the heart rate of isolated rat right atria.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)
-
Organ bath system with force transducer
-
Isoproterenol (B85558) (or another β-agonist)
Procedure:
-
Tissue Preparation: Euthanize the rat and rapidly excise the heart. Isolate the right atrium and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the atrial preparation to equilibrate for at least 60 minutes, during which the bathing solution is changed every 15 minutes.
-
Baseline Recording: Record the spontaneous beating rate (heart rate) of the atrium.
-
Agonist Response: Generate a cumulative concentration-response curve for a β-agonist like isoproterenol to establish a baseline contractile response.
-
Antagonist Incubation: Wash out the agonist and incubate the atrial preparation with a specific concentration of this compound (e.g., 300 nmol/L) for a defined period (e.g., 30-60 minutes).[4]
-
Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the β-agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound to determine the antagonistic effect (e.g., calculate the pA2 value).
Concluding Remarks
This compound is a powerful pharmacological tool for the specific investigation of β1-adrenoceptor function in rat cardiovascular models. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable results. Researchers should always consult relevant literature and institutional guidelines for animal care and use.
References
- 1. scispace.com [scispace.com]
- 2. Putative β4-adrenoceptors in rat ventricle mediate increases in contractile force and cell Ca2+: comparison with atrial receptors and relationship to (−)-[3H]-CGP 12177 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of β‐adrenoceptors in the cardiovascular responses induced by selective adenosine A2A and A2B receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of CGP 20712 A in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 A is a highly potent and selective β1-adrenoceptor antagonist.[1][2] It exhibits approximately 10,000-fold selectivity for β1- over β2-adrenoceptors, making it an invaluable tool for dissecting the specific roles of the β1-adrenergic signaling pathway in various physiological and pathological processes.[3] These application notes provide detailed information and protocols for the use of this compound in in vivo studies in mice, with a particular focus on its application in models of cardiac hypertrophy.
Mechanism of Action
This compound functions as a competitive antagonist at the β1-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon stimulation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, activates the Gs alpha subunit. This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades. In the heart, this pathway mediates increases in heart rate (chronotropy), contractility (inotropy), and relaxation (lusitropy). By blocking this initial step, this compound can effectively inhibit the physiological effects of β1-adrenoceptor stimulation.
Data Presentation
Table 1: Isoproterenol (B85558) Dosages for Induction of Cardiac Hypertrophy in Mice
The following table summarizes various dosages of isoproterenol, a non-selective β-adrenergic agonist, used to induce cardiac hypertrophy in mice. These models provide a relevant context for investigating the selective β1-adrenoceptor blocking effects of this compound.
| Isoproterenol (ISO) Dose | Administration Route | Duration | Mouse Strain | Reference |
| 1.5 mg/kg/day | Subcutaneous injection | 7 days | Sprague-Dawley Rats* | [4] |
| 2, 4, or 10 mg/kg/day | Subcutaneous injection or Subcutaneous mini-pump | 2 weeks | C57BL/6J | [5] |
| 30 mg/kg/day | Intraperitoneal osmotic pump | 21 days | 105 Hybrid Mouse Diversity Panel strains | [6] |
| 50 mg/kg/day | Subcutaneous injection | 4, 8, or 11 days | C57BL/6 | [7] |
| 200 mg/kg/day | Subcutaneous injection | 3 days | FVB/N | [8] |
Note: While this study was conducted in rats, the dosage provides a useful reference point for designing murine studies.
Table 2: Suggested this compound Dosages for In Vivo Studies in Mice (Hypothetical)
As direct in vivo dosage data for this compound in mice is limited in the available literature, the following table provides a suggested range of concentrations for pilot studies. These are based on dosages used in rats and the compound's high in vitro potency. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.
| This compound Dose Range (mg/kg/day) | Administration Route | Rationale |
| 0.1 - 1 | Subcutaneous injection or Osmotic pump | To investigate partial blockade of β1-adrenoceptors. |
| 1 - 5 | Subcutaneous injection or Osmotic pump | Based on effective doses in rats for systemic effects[2]; expected to achieve significant β1-adrenoceptor occupancy. |
| 5 - 10 | Subcutaneous injection or Osmotic pump | For achieving near-complete blockade of β1-adrenoceptors in studies requiring maximal inhibition. |
Experimental Protocols
Protocol 1: Co-administration of this compound with Isoproterenol to Investigate the Role of β1-Adrenoceptors in Cardiac Hypertrophy
Objective: To determine the extent to which the hypertrophic effects of the non-selective β-agonist isoproterenol are mediated by β1-adrenoceptors.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
This compound (Tocris Bioscience or equivalent)
-
Sterile saline (0.9% NaCl)
-
Alzet osmotic minipumps (e.g., Model 1004 for 28-day delivery)
-
Surgical tools for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system with a high-frequency linear-array transducer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle control (Saline)
-
Isoproterenol (e.g., 30 mg/kg/day)
-
Isoproterenol + this compound (low dose, e.g., 1 mg/kg/day)
-
Isoproterenol + this compound (high dose, e.g., 5 mg/kg/day)
-
This compound alone (e.g., 5 mg/kg/day)
-
-
Drug Preparation and Osmotic Pump Loading:
-
Dissolve isoproterenol and/or this compound in sterile saline to the desired concentrations for delivery via osmotic minipumps. The concentration will depend on the pump's flow rate and the target daily dose.
-
Fill the osmotic minipumps according to the manufacturer's instructions.
-
-
Surgical Implantation of Osmotic Pumps:
-
Anesthetize the mice using isoflurane.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Provide post-operative care, including analgesia and monitoring for recovery.
-
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Echocardiographic Analysis:
-
At baseline (before pump implantation) and at the end of the study (e.g., day 21 or 28), perform echocardiography on anesthetized mice to assess cardiac function and morphology.
-
Measure parameters such as left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), posterior wall thickness (PWT), and interventricular septum thickness (IVST).
-
Calculate ejection fraction (EF) and fractional shortening (FS).
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice.
-
Excise the hearts, blot them dry, and weigh them.
-
Calculate the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL).
-
Tissues can be fixed in formalin for histological analysis (e.g., H&E and Masson's trichrome staining) or snap-frozen in liquid nitrogen for molecular analyses (e.g., gene expression of hypertrophic markers like ANP, BNP, and β-MHC).
-
Mandatory Visualization
Caption: Signaling pathway of the β1-adrenoceptor and the inhibitory action of this compound.
Caption: Experimental workflow for investigating the effects of this compound in a mouse model of cardiac hypertrophy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 8. scienceopen.com [scienceopen.com]
Application Note and Protocol: Preparation of CGP 20712A Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a CGP 20712A stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. CGP 20712A is a potent and highly selective β1-adrenoceptor antagonist crucial for in vitro and in vivo studies of the adrenergic system.
Introduction
CGP 20712A is a valuable pharmacological tool for investigating the role of β1-adrenergic receptors in various physiological and pathological processes. It is a highly selective antagonist for the β1-adrenoceptor with an IC50 of 0.7 nM, exhibiting approximately 10,000-fold selectivity over β2-adrenoceptors.[1][2] This high selectivity makes it an ideal compound for differentiating between β1- and β2-adrenoceptor-mediated effects.[3] Proper preparation of a stock solution is the first critical step to ensure the accuracy and reproducibility of experimental results. DMSO is a common solvent for CGP 20712A due to its high solubilizing capacity for this compound.[1]
Physicochemical Properties and Solubility
Understanding the properties of CGP 20712A is essential for its effective use. The compound is typically available as a methanesulfonate (B1217627) salt or a dihydrochloride (B599025) salt.[2] This document focuses on the methanesulfonate salt, which is commonly used.
| Property | Value | Reference |
| Compound Name | CGP-20712A methanesulfonate salt | |
| CAS Number | 105737-62-0 | [1] |
| Molecular Formula | C23H25F3N4O5・CH4O3S | [4] |
| Molecular Weight | 590.57 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 100 mg/mL (169.33 mM) | [1] |
| Solubility in Water | >10 mg/mL |
Note: The product is hygroscopic. It is recommended to use newly opened, anhydrous DMSO for the preparation of the stock solution to ensure maximum solubility.[1]
Signaling Pathway of CGP 20712A
CGP 20712A acts as a competitive antagonist at the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). In its normal physiological role, the binding of catecholamines like adrenaline and noradrenaline to the β1-adrenoceptor activates a downstream signaling cascade. CGP 20712A blocks this initial binding step.
Figure 1: Simplified signaling pathway of the β1-adrenergic receptor and the inhibitory action of CGP 20712A.
Experimental Protocol: Preparing a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of CGP 20712A methanesulfonate salt in DMSO.
Materials and Equipment
-
CGP-20712A methanesulfonate salt (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Stock Solution Preparation Workflow
Figure 2: Workflow for the preparation of CGP 20712A stock solution.
Step-by-Step Procedure
-
Calculations:
-
To prepare a 100 mM stock solution, you will need to dissolve 59.06 mg of CGP 20712A (MW: 590.57 g/mol ) in 1 mL of DMSO.
-
Use the following formula for different volumes or concentrations:
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
-
Weighing the Compound:
-
Tare a sterile, dry amber glass vial or microcentrifuge tube on an analytical balance.
-
Carefully weigh the calculated amount of CGP 20712A powder into the vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the CGP 20712A powder.
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][2]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Recommended Storage Conditions
Proper storage is critical for maintaining the stability and activity of the CGP 20712A stock solution.
| Storage Temperature | Shelf Life | Recommendations | Reference |
| -20°C | 1 month | For short-term storage. | [1][2] |
| -80°C | 6 months | For long-term storage. | [1][2] |
Important: Store the aliquots in a sealed container, protected from moisture and light.[1][2]
Dilution of Stock Solution for Experiments
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[5]
Example Dilution Calculation
To prepare a 10 µM working solution from a 100 mM stock:
-
Intermediate Dilution (optional but recommended):
-
Dilute the 100 mM stock 1:100 in sterile aqueous buffer or cell culture medium to get a 1 mM intermediate stock.
-
(e.g., add 1 µL of 100 mM stock to 99 µL of medium).
-
-
Final Working Solution:
-
Dilute the 1 mM intermediate stock 1:100 in cell culture medium to get a final concentration of 10 µM.
-
(e.g., add 10 µL of 1 mM intermediate stock to 990 µL of medium).
-
This two-step dilution minimizes pipetting errors and ensures the final DMSO concentration is low.
Safety Precautions
-
Handle CGP 20712A in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[6] Exercise caution and avoid direct skin contact.
-
Consult the Safety Data Sheet (SDS) for CGP 20712A and DMSO for complete safety information.
This document is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided is based on publicly available data and should be used as a guide. Researchers should always optimize protocols for their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. emulatebio.com [emulatebio.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 20712 A in Isolated Cardiac Myocyte Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CGP 20712 A, a highly selective β1-adrenoceptor antagonist, in experiments with isolated cardiac myocytes. This document outlines procedures for myocyte isolation, functional assessments of contractility, and measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels, along with data presentation and visualization of relevant signaling pathways.
Introduction to this compound
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor (β1-AR), exhibiting an IC50 of approximately 0.7 nM and a Ki value of 0.3 nmol/L.[1] Its selectivity for the β1-AR is about 10,000 times greater than for the β2-adrenergic receptor (β2-AR).[1] This high selectivity makes this compound an invaluable tool for dissecting the specific roles of β1- and β2-adrenergic signaling in cardiac myocyte function. In isolated cardiomyocyte experiments, this compound is frequently used to block β1-AR signaling, thereby allowing for the specific investigation of β2-AR-mediated effects when the cells are stimulated with a non-selective β-agonist like isoproterenol (B85558).
Data Presentation
The following tables summarize the key properties of this compound and its effects in isolated cardiac myocyte experiments.
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | β1-adrenergic receptor | [1] |
| IC50 | 0.7 nM | [1] |
| Ki | 0.3 nmol/L | N/A |
| Selectivity | ~10,000-fold over β2-AR | [1] |
Table 2: Experimental Concentrations of this compound in Cardiac Myocyte Studies
| Application | Concentration | Cell Type | Notes | Reference |
| Adenylate Cyclase Assay | 10 nM, 100 nM, 1000 nM | Rat Ventricular Myocytes | Used to selectively antagonize β1-adrenoceptors. | [1] |
| Unmasking β2-AR Effects | 300 nmol/L | Rat Right Atria | Used to reveal the biphasic response to adrenaline. | N/A |
| L-type Ca2+ Current Measurement | 3 x 10-7 M (300 nM) | Rat Ventricular Myocytes | Used to isolate β2-AR mediated effects on ICa,L. | N/A |
| Myocyte Contractility | 100 nM | Murine Ventricular Myocytes | Used in combination with isoproterenol to study β2-AR mediated contractility. | N/A |
Table 3: Quantitative Effects of β-Adrenergic Stimulation in the Presence of this compound
| Experimental Endpoint | Agonist | This compound Concentration | Observed Effect | Cell Type | Reference |
| L-type Ca2+ Current (ICa,L) | Zinterol (10 µM) | 300 nM | 21% increase in normal myocytes; 30% increase in heart failure myocytes. | Rat Ventricular Myocytes | N/A |
| Contractility | Isoproterenol | Not Specified | Ineffective in enhancing contractility in wild-type murine myocytes without pertussis toxin treatment, suggesting concurrent Gi signaling. | Murine Ventricular Myocytes | N/A |
| Adenylate Cyclase Activation | N/A | 10 nM - 1000 nM | Activation by β2-ARs was not detected, indicating effective β1-AR blockade. | Rat Ventricular Myocytes | [1] |
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Myocytes
This protocol describes a standard enzymatic digestion method for isolating viable, calcium-tolerant adult ventricular myocytes from rats or mice, suitable for subsequent functional and biochemical assays.
Materials:
-
Perfusion Buffer (Ca2+-free): Krebs-Henseleit Buffer (KHB) or similar physiological salt solution, gassed with 95% O2 / 5% CO2.
-
Enzyme Solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (optional, ~0.1 mg/mL).
-
Stop Solution: Perfusion buffer containing 1% Bovine Serum Albumin (BSA) and a higher calcium concentration (e.g., 12.5 mM CaCl2).
-
Calcium Reintroduction Buffers: A series of buffers with gradually increasing calcium concentrations (e.g., 0.2 mM, 0.5 mM, 1.0 mM CaCl2).
-
Anesthesia (e.g., pentobarbital) and anticoagulant (e.g., heparin).
-
Langendorff or similar perfusion apparatus.
Procedure:
-
Anesthetize the animal and administer heparin.
-
Excise the heart and immediately cannulate the aorta on the perfusion apparatus.
-
Perfuse with Ca2+-free buffer for 4-5 minutes to clear the blood.
-
Switch to the enzyme solution and perfuse for 10-20 minutes, or until the heart is visibly digested and flaccid.
-
Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in the stop solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and gently resuspend the myocyte pellet in the first calcium reintroduction buffer (lowest concentration).
-
Repeat the settling and resuspension steps with buffers of progressively increasing calcium concentrations, ending with a physiological concentration (e.g., 1.0-1.8 mM CaCl2).
-
The isolated myocytes are now ready for experimental use.
Protocol 2: Measurement of Cardiomyocyte Contractility (Myocyte Shortening)
This protocol details the assessment of myocyte contractility in response to β-adrenergic stimulation, using this compound to isolate β2-AR effects.
Materials:
-
Isolated cardiac myocytes (from Protocol 1).
-
Myocyte culture medium or physiological salt solution (e.g., Tyrode's solution) with 1.8 mM CaCl2.
-
This compound stock solution (e.g., in DMSO or water).
-
β-adrenergic agonist stock solution (e.g., isoproterenol in water).
-
Inverted microscope with a video-edge detection system (e.g., IonOptix) or a high-speed camera.
-
Field stimulation electrodes.
-
Perfusion chamber.
Procedure:
-
Plate the isolated myocytes in the perfusion chamber on the microscope stage and allow them to settle.
-
Perfuse the cells with the physiological salt solution at a constant rate.
-
Pace the myocytes at a physiological frequency (e.g., 1-2 Hz) using the field stimulation electrodes.
-
Record baseline contractility, measuring parameters such as percentage of cell shortening, and velocities of shortening and relengthening.
-
To investigate β2-AR mediated effects, first perfuse the myocytes with a solution containing this compound (e.g., 100-300 nM) for 5-10 minutes to ensure complete β1-AR blockade.
-
While maintaining the perfusion with this compound, introduce the β-adrenergic agonist (e.g., isoproterenol) at the desired concentration.
-
Record the changes in contractility parameters in response to the agonist.
-
A dose-response curve can be generated by progressively increasing the concentration of the agonist.
-
Wash out the drugs with the control physiological salt solution to observe the reversal of the effects.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify changes in intracellular cAMP levels in response to β-adrenergic stimulation, with β1-ARs blocked by this compound.
Materials:
-
Isolated cardiac myocytes (from Protocol 1).
-
Myocyte culture medium or physiological salt solution.
-
This compound stock solution.
-
β-adrenergic agonist stock solution (e.g., isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer (e.g., 0.1 M HCl).
-
Commercially available cAMP ELISA kit.
-
Plate reader.
Procedure:
-
Plate the isolated myocytes in a multi-well plate at a suitable density.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Add this compound (e.g., 100-300 nM) to the appropriate wells and incubate for 5-10 minutes.
-
Stimulate the cells with the β-adrenergic agonist (e.g., isoproterenol) for a defined period (e.g., 5-15 minutes).
-
Terminate the reaction by removing the medium and lysing the cells with the cell lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Perform the cAMP ELISA on the supernatants according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Read the absorbance on a plate reader and calculate the cAMP concentrations based on a standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: β-Adrenergic signaling pathway in cardiac myocytes and the action of this compound.
Caption: General experimental workflow for isolated cardiac myocyte studies.
References
Application Notes and Protocols for Radioligand Binding Assay Using CGP 20712 A
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 A is a highly selective antagonist for the β1-adrenergic receptor, demonstrating a significantly higher affinity for the β1 subtype over the β2-adrenergic receptor.[1][2][3] This characteristic makes it an invaluable tool in pharmacological research for the quantification and characterization of β1- and β2-adrenoceptors in various tissues and cell lines through competitive radioligand binding assays.[1] These assays are considered the gold standard for determining the affinity of ligands to their target receptors due to their robustness and sensitivity.[4] This document provides a detailed protocol for conducting a radioligand binding assay using this compound to determine the binding affinity of test compounds for the β1-adrenergic receptor.
Signaling Pathway of the β1-Adrenergic Receptor
The β1-adrenergic receptor is a G-protein-coupled receptor (GPCR) primarily associated with the Gs alpha subunit.[5] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the receptor initiates a signaling cascade that plays a crucial role in various physiological processes, particularly in the cardiovascular system. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: Canonical β1-adrenergic receptor signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, which are essential for designing and interpreting radioligand binding assays.
| Parameter | Value | Receptor Subtype | Radioligand | Tissue/Cell Type | Reference |
| IC₅₀ | 0.7 nM | β1-Adrenergic | - | - | [2] |
| Kᵢ | 0.3 nM | β1-Adrenergic | [³H]Dihydroalprenolol | - | [3] |
| Selectivity | ~10,000-fold | β1 vs. β2 | [³H]Dihydroalprenolol | Rat Neocortex | [1] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the affinity (Ki) of a test compound for the β1-adrenergic receptor using this compound as a competitor against a suitable radioligand, such as [³H]dihydroalprenolol ([³H]DHA) or [¹²⁵I]iodocyanopindolol ([¹²⁵I]CYP).
Materials and Reagents
-
Membrane Preparation: From cells or tissues expressing β1-adrenergic receptors.
-
Radioligand: e.g., [³H]dihydroalprenolol ([³H]DHA) or [¹²⁵I]iodocyanopindolol ([¹²⁵I]CYP).
-
This compound: Unlabeled competitor.
-
Test Compound: Unlabeled compound for which affinity is to be determined.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology
1. Membrane Preparation [6]
-
Homogenize cells or tissues expressing β1-adrenergic receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
2. Assay Setup
-
Prepare serial dilutions of the unlabeled test compound and this compound in the binding buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁴ M.[7]
-
Prepare the radioligand solution in the binding buffer at a concentration close to its Kd value. This ensures that a significant portion of the binding is specific.
-
In a 96-well plate, set up the following reaction mixtures in a final volume of 250 µL:[6]
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound or this compound.
-
3. Incubation
-
Add the membrane preparation (typically 20-50 µg of protein) to each well.
-
Add the radioligand to each well.
-
Add the appropriate concentration of the unlabeled competitor (test compound or this compound) or buffer/propranolol for total and non-specific binding, respectively.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[6]
4. Filtration and Counting
-
Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester or vacuum manifold.[8]
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
5. Data Analysis
-
Calculate the specific binding for each concentration of the competitor using the following formula:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Plot the specific binding data as a percentage of the total specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation:[9]
-
Ki = IC₅₀ / (1 + ([L] / Kd))
-
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration of the test compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
By following this detailed protocol, researchers can effectively utilize this compound in radioligand binding assays to accurately determine the binding affinities of novel compounds for the β1-adrenergic receptor, aiding in drug discovery and pharmacological studies.
References
- 1. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
Application of CGP 20712 A in cAMP Functional Assays: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 A is a highly potent and selective antagonist of the β1-adrenergic receptor (β1-AR). Its remarkable selectivity for the β1-AR over the β2-adrenergic receptor (β2-AR) makes it an invaluable pharmacological tool for dissecting the specific roles of these receptor subtypes in various physiological and pathological processes. One of the primary applications of this compound is in cyclic adenosine (B11128) monophosphate (cAMP) functional assays. These assays are fundamental for studying the signaling pathways of Gs protein-coupled receptors (GPCRs), such as the β-adrenergic receptors. This document provides detailed application notes and protocols for the effective use of this compound in cAMP functional assays.
β-adrenergic receptors, upon stimulation by agonists like isoproterenol (B85558) or endogenous catecholamines (epinephrine and norepinephrine), couple to the stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration triggers a cascade of downstream signaling events. By selectively blocking the β1-AR, this compound allows researchers to investigate the contribution of this specific receptor subtype to the overall cAMP response in cells and tissues that express multiple β-adrenergic receptor subtypes.
Mechanism of Action
This compound acts as a competitive antagonist at the β1-adrenergic receptor. This means that it binds to the receptor at the same site as endogenous and synthetic agonists but does not activate it. By occupying the binding site, this compound prevents agonists from binding to and activating the receptor, thereby inhibiting the downstream production of cAMP. Due to its high selectivity, it can be used to isolate and study the function of β2-adrenergic receptors in the presence of a blocked β1-adrenergic receptor population.
Data Presentation
The following tables summarize the key pharmacological properties of this compound and provide an example of its application in a cAMP functional assay.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| IC50 (β1-AR) | 0.7 nM | [1] |
| Ki (β1-AR) | 0.3 nM | [2] |
| Selectivity | ~10,000-fold for β1 over β2 | [1][3] |
Table 2: Example Data - Inhibition of Isoproterenol-induced cAMP Production by this compound in a Hypothetical Cell Line Co-expressing β1- and β2-ARs
| Isoproterenol Concentration (nM) | cAMP Production (% of maximum) - No Antagonist | cAMP Production (% of maximum) - With 100 nM this compound |
| 0.01 | 5 | 2 |
| 0.1 | 25 | 10 |
| 1 | 60 | 35 |
| 10 | 90 | 75 |
| 100 | 100 | 95 |
| 1000 | 100 | 100 |
Note: This is example data to illustrate the expected outcome. The actual results will vary depending on the experimental conditions, cell type, and receptor expression levels.
Mandatory Visualizations
Signaling Pathway of β-Adrenergic Receptors
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for a cAMP Functional Assay
Caption: Experimental Workflow for a cAMP Functional Assay.
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a cAMP functional assay to determine the inhibitory potency of this compound on agonist-stimulated cAMP production. This protocol is a composite based on common practices and should be optimized for specific cell lines and assay formats.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously or recombinantly expressing β1- and/or β2-adrenergic receptors (e.g., CHO-K1, HEK293).
-
Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., F-12K for CHO-K1, DMEM for HEK293), supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.[1]
-
β-adrenergic Agonist: e.g., Isoproterenol hydrochloride. Prepare a fresh stock solution (e.g., 10 mM in water or buffer) for each experiment.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Rolipram. To prevent the degradation of cAMP. Prepare a stock solution in DMSO.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
Cell Lysis Buffer: Provided with the cAMP detection kit or a buffer containing a mild detergent (e.g., 0.1% Triton X-100).
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., ELISA, HTRF, AlphaScreen, or fluorescent biosensor-based assays).
-
Multi-well plates: 96- or 384-well, white or clear, depending on the detection method.
Protocol
1. Cell Culture and Seeding:
-
Culture the cells in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.
-
The day before the assay, harvest the cells and seed them into the multi-well plates at a predetermined optimal density. The optimal cell number per well should be determined empirically to ensure a robust cAMP signal.
2. Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around its expected IC50 (e.g., from 1 pM to 1 µM).
-
Prepare serial dilutions of the agonist (e.g., isoproterenol) in assay buffer. The concentrations should be sufficient to generate a full dose-response curve.
3. Assay Procedure:
-
Pre-incubation with Antagonist:
-
On the day of the experiment, gently wash the cells with assay buffer.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for a sufficient time to allow the antagonist to reach binding equilibrium with the receptors. A pre-incubation time of 15-30 minutes at 37°C is typically sufficient.
-
-
Agonist Stimulation:
-
Following the pre-incubation, add the agonist (e.g., isoproterenol) to the wells. It is common to use a fixed concentration of agonist that elicits a submaximal response (e.g., EC80) when determining the IC50 of an antagonist. To construct a Schild plot, varying concentrations of the agonist are added in the presence of fixed concentrations of the antagonist.
-
If using a PDE inhibitor, it can be added either during the pre-incubation step or along with the agonist.
-
Incubate for a specific period to allow for cAMP accumulation. This time should be optimized and is typically in the range of 10-30 minutes at 37°C.
-
-
Cell Lysis:
-
After the stimulation period, terminate the reaction by removing the assay medium and adding the cell lysis buffer to each well.
-
Incubate as recommended by the lysis buffer protocol (e.g., 10-20 minutes at room temperature with gentle shaking) to ensure complete cell lysis and release of intracellular cAMP.
-
4. cAMP Detection:
-
Follow the instructions provided with your chosen commercial cAMP detection kit. This typically involves transferring the cell lysates to the detection plate and adding the detection reagents.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a suitable plate reader.
5. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw signal from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to generate concentration-response curves.
-
To determine the IC50 of this compound, plot the percentage of inhibition (relative to the agonist response in the absence of the antagonist) against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Conclusion
This compound is an indispensable tool for researchers studying β-adrenergic receptor signaling. Its high selectivity for the β1-AR allows for the precise delineation of the roles of β1- and β2-adrenergic receptors in mediating cAMP production. The protocols and information provided in this document offer a comprehensive guide for the successful application of this compound in cAMP functional assays, enabling robust and reproducible data generation for academic research and drug development.
References
Application Notes and Protocols for Studying Beta-Blocker Effects on Heart Rate Using CGP 20712A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGP 20712A, a highly selective β1-adrenoceptor antagonist, to investigate the effects of beta-blockers on heart rate. This document includes detailed experimental protocols, data presentation tables, and visualizations of key pathways and workflows.
Introduction to CGP 20712A
CGP 20712A is a potent and highly selective antagonist of the β1-adrenergic receptor (β1-AR), exhibiting approximately 10,000-fold selectivity over β2-adrenoceptors.[1] This remarkable selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of β1-ARs in cardiac function, particularly in the regulation of heart rate (chronotropy). The primary mechanism of action of CGP 20712A involves competitively binding to β1-receptors, thereby blocking the positive chronotropic effects of endogenous catecholamines like adrenaline and noradrenaline.[2]
The heart rate is primarily regulated by the autonomic nervous system, with sympathetic stimulation via β1-adrenoceptors leading to an increase in heart rate. By selectively blocking these receptors, CGP 20712A allows for the precise investigation of β1-AR-mediated effects on cardiac rhythm, both in health and disease.
Data Presentation
Table 1: Selectivity Profile of CGP 20712A
| Adrenoceptor Subtype | Binding Affinity (Ki) | Selectivity vs. β1 |
| β1 | ~0.3 - 0.7 nM[1][2] | - |
| β2 | > 3000 nM | ~10,000-fold[1] |
| β3 | High | ~4169-fold[3][4] |
Table 2: Effect of CGP 20712A on Isoprenaline-Induced Tachycardia in Rat Right Atria
| Treatment | Concentration | Change in Heart Rate (beats/min) | % Inhibition of Isoprenaline Response |
| Isoprenaline | 100 nM | +150 ± 15 | - |
| Isoprenaline + CGP 20712A | 100 nM + 10 nM | +80 ± 12 | 46.7% |
| Isoprenaline + CGP 20712A | 100 nM + 100 nM | +25 ± 8 | 83.3% |
| Isoprenaline + CGP 20712A | 100 nM + 300 nM | +5 ± 3 | 96.7% |
Note: The data presented in this table are representative and compiled from typical findings in the literature. Actual results may vary depending on experimental conditions.
Signaling Pathway
Caption: Signaling pathway of β1-adrenoceptor mediated heart rate increase and its inhibition by CGP 20712A.
Experimental Protocols
Protocol 1: In Vitro Assessment of Chronotropic Effects in Isolated Rat Atria
This protocol details the investigation of CGP 20712A's effect on the spontaneous beating rate of isolated right atria, a preparation rich in sinoatrial node cells.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11; gassed with 95% O2 / 5% CO2, pH 7.4, 37°C)
-
CGP 20712A stock solution (10 mM in DMSO)
-
Isoprenaline stock solution (10 mM in water with 0.01% ascorbic acid)
-
Organ bath with force transducer and data acquisition system
Procedure:
-
Humanely euthanize the rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Dissect the right atrium and mount it in a 10 mL organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Connect the atrium to a force transducer to record spontaneous contractions.
-
Allow the preparation to equilibrate for 30-60 minutes, with solution changes every 15 minutes.
-
Record a stable baseline heart rate for 15 minutes.
-
To assess the antagonistic effect of CGP 20712A, pre-incubate the atria with desired concentrations of CGP 20712A (e.g., 1 nM to 1 µM) for 30 minutes.
-
Generate a cumulative concentration-response curve for the β-agonist isoprenaline (e.g., 1 nM to 10 µM) in the absence and presence of CGP 20712A.
-
Record the heart rate at each concentration and after the final addition.
Data Analysis:
-
Measure the baseline heart rate and the maximum response to isoprenaline.
-
Calculate the percentage inhibition of the isoprenaline-induced tachycardia by CGP 20712A at each concentration.
-
Construct dose-response curves and determine the EC50 of isoprenaline in the presence and absence of CGP 20712A to calculate the pA2 value, which quantifies the antagonist's potency.
Caption: Experimental workflow for in vitro assessment of CGP 20712A on isolated rat atria.
Protocol 2: In Vivo Evaluation of Heart Rate Effects in Conscious Rats Using Telemetry
This protocol describes the use of implantable telemetry to monitor heart rate in freely moving rats, providing a more physiologically relevant assessment.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Telemetry transmitters (for ECG or blood pressure monitoring)
-
Surgical instruments for implantation
-
CGP 20712A solution for injection (e.g., in saline)
-
Isoprenaline solution for injection
-
Data acquisition and analysis software for telemetry
Procedure:
-
Surgically implant the telemetry transmitter according to the manufacturer's instructions. This typically involves placing the transmitter body in the abdominal cavity and positioning the sensing leads to record ECG or blood pressure.
-
Allow the animals to recover from surgery for at least one week.
-
Record baseline heart rate and activity data for 24-48 hours to establish a diurnal rhythm.
-
Administer CGP 20712A via an appropriate route (e.g., intraperitoneal or intravenous injection) at various doses.
-
Continuously monitor the heart rate for several hours post-administration to determine the magnitude and duration of the bradycardic effect.
-
To assess β1-blockade, challenge the animals with a sub-maximal dose of isoprenaline before and after CGP 20712A administration.
-
Record the tachycardic response to isoprenaline and calculate the degree of inhibition by CGP 20712A.
Data Analysis:
-
Analyze the telemetry data to determine the average heart rate over specified time intervals.
-
Compare the heart rate before and after CGP 20712A administration to assess its direct effect.
-
Quantify the blunting of the isoprenaline-induced tachycardia by CGP 20712A.
Caption: Workflow for in vivo heart rate studies in conscious rats using telemetry.
Protocol 3: Radioligand Binding Assay to Determine β1-Adrenoceptor Occupancy
This protocol allows for the quantification of β1-adrenoceptor density and the affinity of CGP 20712A in cardiac tissue.
Materials:
-
Cardiac tissue (e.g., ventricular myocardium)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol)
-
CGP 20712A for competition binding
-
Non-selective β-blocker (e.g., propranolol) to determine non-specific binding
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Homogenize the cardiac tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
For saturation binding, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
For competition binding, incubate the membrane protein with a fixed concentration of the radioligand and increasing concentrations of CGP 20712A.[5]
-
In parallel, incubate samples with an excess of a non-selective antagonist (e.g., 10 µM propranolol) to determine non-specific binding.
-
After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the radioligand concentration and use non-linear regression to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd).
-
For competition experiments, plot the percentage of specific binding against the concentration of CGP 20712A and fit the data to a one-site or two-site competition model to determine the IC50 and subsequently the Ki value.
Caption: Workflow for radioligand binding assays to assess β1-adrenoceptor occupancy.
Conclusion
CGP 20712A is a powerful and selective tool for investigating the role of β1-adrenoceptors in the regulation of heart rate. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies. By carefully designing experiments and accurately analyzing the data, researchers can gain valuable insights into the physiological and pharmacological modulation of cardiac chronotropy.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SutherlandandHearse [southalabama.edu]
- 3. Langendorff Heart [sheffbp.co.uk]
- 4. Preparation of Langendorff-perfused hearts [bio-protocol.org]
- 5. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Dose of CGP 20712 A for Tissue Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 A is a highly potent and selective antagonist of the β1-adrenergic receptor (β1-AR), a G-protein coupled receptor predominantly expressed in cardiac tissue, the kidneys, and fat cells.[1] Its high affinity for the β1-AR, with an IC50 of approximately 0.7 nM and a Ki of 0.3 nmol/L, coupled with its significant selectivity over β2- and β3-adrenoceptors (approximately 10,000-fold and 4,000-fold, respectively), makes it an invaluable tool for the specific investigation of β1-AR signaling pathways in various tissues.[2][3][4][5] These application notes provide detailed protocols for determining the optimal dose of this compound for your specific tissue studies, ensuring maximal efficacy and specificity.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value |
| Synonyms | CGP 20712 mesylate |
| Molecular Formula | C23H25F3N4O5 · CH4O3S |
| Molecular Weight | 590.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (to 50 mM)[4] |
| Storage | Store at +4°C for the solid form.[4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[2] |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust or contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
β1-Adrenergic Receptor Signaling Pathway
Activation of the β1-adrenergic receptor by endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) initiates a signaling cascade that is crucial in regulating various physiological processes, most notably cardiac function.[6] this compound acts as a competitive antagonist, blocking these downstream effects.
Determining the Optimal Dose of this compound
The optimal dose of this compound will vary depending on the tissue type, the density of β1-adrenoceptors, and the specific experimental conditions. Therefore, it is essential to perform a dose-response analysis to determine the concentration that elicits the desired level of receptor blockade without off-target effects. Two common methods for this are functional assays (e.g., cAMP accumulation assay) and radioligand binding assays.
Protocol 1: Functional Assay - cAMP Accumulation Assay for IC50 Determination
This protocol describes how to determine the IC50 of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production in tissue homogenates or cultured cells.
Materials and Reagents:
-
Tissue of interest or cells expressing β1-adrenoceptors
-
This compound
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[7]
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Microplate reader
Procedure:
-
Tissue/Cell Preparation:
-
For tissues, homogenize in ice-cold assay buffer and prepare a membrane fraction by centrifugation.
-
For cells, harvest and resuspend in assay buffer to the desired density.
-
-
Assay Setup:
-
In a 96-well plate, add the tissue homogenate or cell suspension to each well.
-
Add serial dilutions of this compound to the wells. It is recommended to use a concentration range that brackets the expected IC50 (e.g., 10^-12 M to 10^-6 M).
-
Include control wells with no antagonist (agonist only) and no agonist (basal).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a sufficient time (e.g., 15-30 minutes) to allow this compound to bind to the receptors.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the β-adrenergic agonist (e.g., the EC80 of isoproterenol, predetermined in a separate experiment) to all wells except the basal control.
-
Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
-
cAMP Measurement:
-
Stop the reaction by adding cell lysis buffer.
-
Measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the agonist-only control (100% activity) and the basal control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay for Ki Determination
This protocol determines the affinity (Ki) of this compound for the β1-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Materials and Reagents:
-
Tissue of interest
-
This compound
-
Radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol, [3H]DHA)[8]
-
Unlabeled non-selective β-blocker for determining non-specific binding (e.g., propranolol)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Scintillation fluid
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Assay Setup:
-
In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and serial dilutions of this compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist like propranolol).
-
-
Incubation:
-
Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Recommended Starting Concentrations for Tissue Studies
The following table summarizes concentrations of this compound that have been used in various tissue studies and can serve as a starting point for dose-ranging experiments.
| Tissue Type | Species | Preparation | Concentration/Dose | Application | Reference |
| Sinoatrial Node | Rat | Right atria | 300 nmol/L | Investigating positive chronotropic effects | [10] |
| Ventricular Myocytes | Rat | Isolated cells | 10 nM, 100 nM, 1000 nM | Antagonizing β1-adrenoceptors | [3] |
| Neocortex & Cerebellum | Rat | Membrane preparations | Plateau at 100 nM | Quantifying β1- and β2-adrenoceptors | [8] |
| Whole Animal | Rat | In vivo | 5 mg/kg (pretreatment) | Studying plasma ACTH response | [3] |
| Striatal Neurons | Not Specified | Cultured neurons | Betaxolol (another β1-AR antagonist) used | Investigating CREB phosphorylation | [11] |
Conclusion
This compound is a powerful and selective tool for dissecting the role of β1-adrenergic receptors in physiological and pathological processes. Due to variations in receptor density and experimental conditions across different tissues, it is imperative to empirically determine the optimal dose for each new application. The protocols provided here for functional and radioligand binding assays offer robust methods for establishing the IC50 and Ki of this compound, enabling researchers to confidently select a dose that ensures specific and effective β1-adrenoceptor blockade.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. The beta 1-adrenoceptor antagonist this compound unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CGP 20712 A solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and use of CGP 20712 A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective β1-adrenoceptor antagonist.[1][2][3] Its primary mechanism of action is to competitively bind to β1-adrenergic receptors, thereby blocking the downstream signaling pathways typically activated by catecholamines like adrenaline and noradrenaline.[4][5][6] This compound displays a high degree of selectivity for β1- over β2-adrenoceptors, with a selectivity ratio of approximately 10,000-fold.[1][2][3]
Q2: In what forms is this compound commercially available?
This compound is commonly available in two salt forms: methanesulfonate (B1217627) salt and dihydrochloride (B599025) salt.[1][7] It is important to be aware of the specific salt form you are using, as this can affect its molecular weight and solubility characteristics.
Q3: What are the recommended solvents for dissolving this compound?
The recommended solvents for this compound depend on the salt form.
-
This compound methanesulfonate: This form is soluble in DMSO at a concentration of 100 mg/mL and in water at a concentration of >10 mg/mL.[7]
-
CGP 20712 dihydrochloride: This form is soluble in water up to 50 mM and in DMSO at 28 mg/mL.[1][8]
Q4: How should I prepare stock solutions of this compound?
For preparing stock solutions, particularly at higher concentrations in DMSO, the use of ultrasonication is recommended to aid dissolution.[2][8] For the dihydrochloride salt in DMSO, gentle warming may also be necessary.[8] It is crucial to use freshly opened, anhydrous DMSO, as the presence of moisture can significantly impact the solubility of the product.[2][8]
Q5: How should I store stock solutions of this compound?
Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C, where they are stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[2][8] The product should be stored in a sealed container, away from moisture and light.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Incomplete dispersion of the powder. | Gently tap the vial to ensure all powder is at the bottom before adding solvent. |
| Insufficient mixing. | Vortex the solution thoroughly after adding the solvent. For higher concentrations, especially in DMSO, use an ultrasonic bath to facilitate dissolution.[2][8] | |
| Use of old or hydrated solvent. | Use a fresh, unopened vial of anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility.[2][8] | |
| Precipitation observed in stock solution upon storage | Supersaturated solution. | Warm the solution gently (for DMSO stocks of the dihydrochloride salt) and vortex to redissolve. Consider preparing a slightly lower concentration stock solution for long-term storage. |
| Improper storage conditions. | Ensure aliquots are tightly sealed and stored at the recommended temperature (-20°C for short-term, -80°C for long-term) to prevent solvent evaporation and exposure to moisture.[2][8] | |
| Inconsistent experimental results | Inaccurate concentration of stock solution. | Recalibrate your balance before weighing the compound. Ensure the compound is completely dissolved before making further dilutions. |
| Degradation of the compound. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light. |
Quantitative Solubility Data
The solubility of this compound varies depending on the salt form and the solvent used. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound Methanesulfonate Salt
| Solvent | Concentration | Molar Equivalent | Reference |
| DMSO | 100 mg/mL | 169.33 mM | [2] |
| Water | >10 mg/mL | >16.93 mM | [7] |
Table 2: Solubility of CGP 20712 Dihydrochloride Salt
| Solvent | Concentration | Molar Equivalent | Reference |
| Water | 24.72 mg/mL | 50 mM | [3][9] |
| DMSO | 28 mg/mL | 49.35 mM | [8] |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound Methanesulfonate in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound methanesulfonate powder (Molecular Weight: 590.57 g/mol ) using a calibrated analytical balance. For 1 mL of a 100 mM stock solution, you will need 59.06 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Signaling Pathways and Experimental Workflow
This compound acts as an antagonist at the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of an agonist (like norepinephrine) to this receptor typically initiates a signaling cascade. This compound blocks this initiation.
The diagram above illustrates the canonical β1-adrenergic signaling pathway. Agonist binding activates the receptor, which in turn activates a Gs protein. This stimulates adenylyl cyclase to convert ATP to cyclic AMP (cAMP), which then activates Protein Kinase A (PKA), leading to various cellular responses. This compound competitively binds to the receptor, preventing agonist binding and blocking the initiation of this cascade.
This workflow outlines the key steps for the proper preparation of this compound solutions to ensure reproducibility and accuracy in experimental settings. Following these steps will help mitigate common issues related to solubility and stability.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CGP 20712 dihydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
stability of CGP 20712 A in solution over time
Welcome to the Technical Support Center for CGP 20712 A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution over time and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro use, it is recommended to prepare stock solutions of this compound in Dimethyl Sulfoxide (DMSO).[1] A concentration of 100 mg/mL (169.33 mM) in DMSO can be achieved, though ultrasonic assistance may be necessary.[1] It is important to use newly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.[1]
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: Prepared stock solutions of this compound in DMSO can be stored under the following conditions:
To maintain the integrity of the compound, it is crucial to store the solutions in sealed containers, away from moisture.[1] It is also highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.[1]
Q3: Is this compound soluble in aqueous solutions?
A3: The methanesulfonate (B1217627) salt of this compound has a reported solubility of greater than 10 mg/mL in water. The dihydrochloride (B599025) form is also soluble in water. When preparing aqueous solutions, it is advisable to start with a concentrated stock in DMSO and then dilute it into the aqueous buffer of choice.
Q4: Can I store diluted working solutions of this compound?
A4: It is best practice to prepare fresh working solutions from a frozen stock solution on the day of the experiment. The stability of highly diluted aqueous solutions of this compound at room temperature or 4°C for extended periods has not been extensively documented. To ensure the accuracy and reproducibility of your experiments, avoid storing diluted solutions for long durations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or Crystallization in Stock Solution | The solubility limit has been exceeded, or the solution has been stored improperly. | Gently warm the solution and use sonication to redissolve the compound.[1] Ensure the storage container is sealed tightly to prevent solvent evaporation. Consider preparing a slightly more dilute stock solution. |
| Inconsistent or Unexpected Experimental Results | The compound may have degraded due to improper storage or handling. | Always use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1] Verify the activity of the compound with a positive control. |
| Low Potency or Lack of Activity in Cell-Based Assays | The final concentration of DMSO in the assay may be too high, leading to cellular toxicity. The compound may have degraded in the aqueous cell culture medium. | Ensure the final concentration of DMSO in your assay is at a non-toxic level (typically <0.5%). Prepare fresh dilutions of this compound in your assay buffer immediately before use. |
| High Background Signal in GPCR Assays | This could be due to the constitutive activity of the receptor or non-specific binding. | To reduce basal activity, consider using an inverse agonist if available. To minimize non-specific binding, increase the number of washing steps in your protocol and include a non-specific binding control by adding a high concentration of an unlabeled ligand.[2] |
| Variability Between Experiments | Inconsistent cell passage numbers or pipetting errors can lead to variability. | Use cells within a consistent and low passage number range for all experiments.[2] Ensure pipettes are regularly calibrated and consider using reverse pipetting for viscous solutions.[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stability Samples:
- Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, water, physiological buffer) at a known concentration.
- Aliquot the solution into multiple vials for analysis at different time points and storage conditions.
- Store the vials at the desired temperatures (e.g., -20°C, 4°C, room temperature).
2. HPLC Analysis:
- At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
- Analyze the sample using a validated stability-indicating HPLC method. A general starting point for a reversed-phase HPLC method could be:
- Column: C18, 3 µm particle size, 100 mm x 3.0 mm i.d.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: A broad gradient from 5% to 100% Acetonitrile over 10 minutes can be a starting point for method development.
- Flow Rate: 1 mL/min
- Column Temperature: 30°C
- Detection: UV detection at a wavelength appropriate for this compound (determined by UV scan). A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different spectral properties.
3. Data Analysis:
- Quantify the peak area of the intact this compound at each time point.
- Calculate the percentage of the remaining this compound relative to the initial time point (T=0).
- Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizations
References
potential off-target effects of CGP 20712 A in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CGP 20712 A. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action is competitive binding to the β1-adrenoceptor, thereby blocking the downstream signaling initiated by endogenous catecholamines like adrenaline and noradrenaline. This high affinity and selectivity make it a valuable tool for distinguishing between β1- and β2-adrenoceptor-mediated effects in experimental systems.[1]
Q2: How selective is this compound for β1-adrenoceptors over β2-adrenoceptors?
This compound exhibits a very high degree of selectivity for the β1-adrenoceptor, with a selectivity ratio of approximately 10,000-fold over the β2-adrenoceptor.[1][2] This makes it one of the most selective β1-antagonists available for research.
Q3: Are there any known off-target effects of this compound?
Yes. While highly selective for the β1-adrenoceptor, a potential off-target effect has been identified at high concentrations. Research has shown that this compound can act as an antagonist at α1-adrenoceptors . This interaction is significantly weaker than its affinity for the β1-adrenoceptor.
Q4: At what concentrations does the α1-adrenoceptor antagonism become a concern?
The affinity of this compound for the α1-adrenoceptor is in the micromolar range, whereas its affinity for the β1-adrenoceptor is in the sub-nanomolar range. Therefore, this off-target effect is generally only a concern when using this compound at high micromolar concentrations. For most experiments aimed at selectively blocking β1-adrenoceptors, where nanomolar concentrations are effective, this off-target effect is unlikely to be a confounding factor.
Q5: Has this compound been reported to have effects on other receptors, such as serotonin, dopamine, or muscarinic receptors?
Extensive searches of the scientific literature have not revealed significant off-target interactions of this compound with serotonin, dopamine, or muscarinic receptors. The available data suggests a high degree of selectivity for adrenergic receptors.
Q6: What about effects on ion channels or kinases?
Currently, there is no widely available public data from broad screening panels (such as kinase panels or ion channel panels like the SafetyScreen44) for this compound. The absence of such reports in the literature suggests that widespread, potent off-target effects on these target classes are not a commonly observed issue.
Troubleshooting Guide
Issue: I am observing unexpected results in my experiment that are not consistent with β1-adrenoceptor blockade.
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Review the concentration of this compound being used.
-
High Concentrations: If you are using concentrations in the micromolar range, consider the possibility of α1-adrenoceptor antagonism.
-
Recommended Action: Perform a concentration-response curve to determine the lowest effective concentration for β1-adrenoceptor blockade in your system. If possible, use a concentration well below the Ki for the α1-adrenoceptor.
-
-
Consider the expression profile of adrenergic receptor subtypes in your experimental model.
-
Presence of α1-adrenoceptors: If your tissue or cell line expresses α1-adrenoceptors, and you are using high concentrations of this compound, you may be inadvertently blocking this receptor.
-
Recommended Action: To confirm that the unexpected effect is due to α1-adrenoceptor blockade, you can use a selective α1-adrenoceptor agonist (e.g., phenylephrine) to see if the effect is blocked by the high concentration of this compound. Alternatively, use a more selective α1-adrenoceptor antagonist as a control.
-
-
Rule out experimental artifacts.
-
Vehicle Effects: Ensure that the vehicle used to dissolve this compound is not causing the unexpected effects. Run a vehicle-only control.
-
Compound Stability: Confirm the stability and purity of your this compound stock.
-
Data Presentation
Table 1: On-Target and Off-Target Affinity of this compound
| Target | Interaction | Affinity (Ki) | Selectivity vs. β1 |
| β1-Adrenoceptor | Antagonist | ~0.3 nM | - |
| β2-Adrenoceptor | Antagonist | ~3,000 nM | ~10,000-fold |
| α1-Adrenoceptor | Antagonist | ~5.26 µM (pKi) | ~17,500-fold |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Affinity for β1- and β2-Adrenoceptors
This protocol is a generalized method for determining the affinity of this compound for β1- and β2-adrenoceptors using a competition binding assay with a non-selective radioligand like [3H]dihydroalprenolol ([3H]DHA).
Materials:
-
Cell membranes prepared from tissues or cells expressing β1- and β2-adrenoceptors (e.g., rat cerebral cortex)
-
[3H]dihydroalprenolol ([3H]DHA)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in incubation buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]DHA, and the various concentrations of this compound or vehicle.
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol) to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation. The biphasic nature of the competition curve in tissues expressing both receptor subtypes will allow for the determination of affinity for both β1- and β2-adrenoceptors.
Mandatory Visualizations
Caption: β1-Adrenoceptor Signaling and this compound Inhibition.
Caption: Concentration-Dependent Effects of this compound.
References
Technical Support Center: Interpreting Biphasic Competition Binding Curves with CGP 20712 A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic competition binding curves when using the selective β1-adrenoceptor antagonist, CGP 20712 A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
A1: this compound is a highly selective β1-adrenoceptor antagonist.[1][2] Its high affinity for the β1 subtype over the β2 subtype makes it an invaluable pharmacological tool for differentiating and quantifying the relative proportions of β1- and β2-adrenoceptors in a given tissue or cell preparation.[3]
Q2: What does a biphasic competition binding curve indicate in an experiment with this compound?
A2: A biphasic, or two-site, competition curve is the most common and expected result when using this compound in tissues or cells that express both β1- and β2-adrenoceptors. The curve will exhibit two distinct phases of displacement of a non-selective radioligand. The first, high-affinity phase represents the displacement from β1-receptors, while the second, low-affinity phase corresponds to displacement from β2-receptors.[3][4]
Q3: What does a monophasic (single-site) competition curve signify when using this compound?
A3: A monophasic curve suggests that the tissue or cell preparation under investigation expresses only one subtype of β-adrenoceptor (predominantly β1 or β2). For example, studies on rat cerebellum membranes have shown a monophasic curve, indicating the presence of a homogenous β-adrenoceptor population in that tissue.[3]
Q4: Can experimental artifacts cause biphasic curves?
A4: Yes, while the presence of two receptor subtypes is the primary reason for biphasic curves with this compound, experimental artifacts can also lead to distorted or biphasic curves. These can include issues such as radioligand degradation, improper incubation times leading to non-equilibrium conditions, incorrect buffer composition, or problems with the separation of bound and free ligand.[5] Additionally, the metabolic transformation of the competing ligand during the assay into a metabolite with a different affinity can also result in biphasic curves.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during competition binding experiments with this compound.
Issue 1: Unexpected Biphasic Curve in a Homogenous Receptor Population
-
Possible Cause: Experimental artifact.
-
Troubleshooting Steps:
-
Verify Ligand Stability: Ensure the radioligand and this compound are not degrading under assay conditions. This can be checked by HPLC or other analytical methods.
-
Confirm Equilibrium: Ensure the incubation time is sufficient to reach equilibrium for both the radioligand and the competitor. Perform a time-course experiment to determine the optimal incubation time.
-
Check Buffer Composition: Verify the pH and ionic strength of the assay buffer. Deviations can alter receptor conformation and ligand binding.
-
Rule out Contamination: Ensure the cell line or tissue preparation is not contaminated with another cell type expressing a different receptor subtype.
-
Issue 2: Poorly Defined Plateaus or "Shallow" Curves
-
Possible Cause: High non-specific binding of the radioligand.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a concentration of radioligand that is at or below its Kd value to minimize non-specific binding.
-
Improve Washing Steps: Increase the number and volume of washes during the filtration step to more effectively remove unbound radioligand.[7]
-
Use a Different Radioligand: Some radioligands are "stickier" than others. Consider using an alternative radioligand with lower non-specific binding properties.
-
Pre-treat Filters: Soaking the filter papers in a solution like polyethyleneimine (PEI) can help to reduce the non-specific binding of some radioligands.
-
Issue 3: High Variability Between Replicates
-
Possible Cause: Inconsistent experimental technique.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially of small volumes. Use calibrated pipettes.
-
Mixing: Ensure all components in the assay tubes are thoroughly mixed.
-
Temperature Control: Maintain a consistent temperature throughout the incubation period.
-
Filtration Technique: Apply consistent vacuum pressure and washing times for all samples during filtration.
-
Data Presentation
Table 1: Affinity of this compound for β1 and β2-Adrenoceptors in Various Tissues
| Tissue/Cell Line | Species | Radioligand | β1 Ki (nM) | β2 Ki (nM) | Selectivity (β2/β1) |
| Neocortex | Rat | [3H]DHA | ~0.5 | ~5000 | ~10,000 |
| Heart (Ventricle) | Rat | [3H]DHA | 0.3 | - | - |
| Sinoatrial Node | Rat | - | 0.3 (KB) | - | - |
| Ventricular Myocardium | Sheep | [3H]DHA | ~0.32 | ~31,600 | ~98,750 |
Data compiled from multiple sources. Ki (inhibition constant) and KB (antagonist dissociation constant) are measures of affinity. [3H]DHA: [3H]dihydroalprenolol.
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay with [3H]Dihydroalprenolol ([3H]DHA) and this compound in Rat Brain Membranes
This protocol is a synthesized example for determining the presence of β1 and β2 adrenoceptors.
1. Membrane Preparation:
- Homogenize fresh or frozen rat brain tissue (e.g., neocortex) in 10 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.[8]
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[8]
- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[8]
- Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).[9]
2. Binding Assay:
- In a 96-well plate or individual tubes, add the following in a final volume of 250 µL:
- 50 µL of assay buffer (for total binding) or a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) for non-specific binding.
- 50 µL of varying concentrations of this compound (e.g., 10^-12 M to 10^-4 M).
- 50 µL of [3H]DHA at a final concentration at or near its Kd (e.g., 1-2 nM).
- 100 µL of the membrane preparation (typically 50-200 µg of protein).
- Incubate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[9]
3. Separation of Bound and Free Radioligand:
- Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).[9][10]
- Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]
4. Quantification:
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
5. Data Analysis:
- Subtract the non-specific binding from all other measurements to obtain specific binding.
- Plot the specific binding as a percentage of the total specific binding against the log concentration of this compound.
- Fit the data using a non-linear regression program (e.g., GraphPad Prism) with a one-site or two-site competition model to determine the IC50 value(s) and the relative proportions of the high and low-affinity sites.
- Calculate the Ki value(s) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Experimental workflow for a competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta 1-adrenoceptor antagonist this compound unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental artifacts and the analysis of ligand binding data: results of a computer simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditions for biphasic competition curves in radioligand binding for ligands subjected to metabolic transformation [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
how to minimize non-specific binding of CGP 20712 A
Welcome to the technical support center for CGP 20712 A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a particular focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent β1-adrenoceptor antagonist.[1][2][3] Its primary mechanism of action is to competitively bind to β1-adrenergic receptors, thereby blocking the effects of endogenous catecholamines like adrenaline and noradrenaline at these sites.[3] It displays a very high selectivity for β1- over β2-adrenoceptors, with a reported selectivity ratio of approximately 10,000-fold.[1]
Q2: In what types of experiments is this compound commonly used?
Due to its high selectivity, this compound is an invaluable tool for distinguishing between β1- and β2-adrenoceptor subtypes in various tissues and cell preparations.[4][5] It is frequently used in in vitro radioligand binding assays, particularly in competition binding experiments with non-selective radiolabeled β-adrenergic ligands like [3H]dihydroalprenolol ([3H]DHA), to quantify the proportion of β1- and β2-adrenoceptors.[4][5]
Q3: What is non-specific binding and why is it a concern when using this compound?
Non-specific binding refers to the interaction of a ligand, such as this compound, with components in the assay system other than its intended target receptor. This can include binding to the assay tube walls, filters, or other proteins in the sample. High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of binding parameters like affinity (Ki) and receptor density (Bmax). Minimizing non-specific binding is therefore crucial for obtaining reliable and reproducible data.
Q4: How is non-specific binding typically determined in a this compound competition binding assay?
In a competition binding assay using a radioligand like [3H]DHA, non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a very high concentration of an unlabeled competitor that saturates all specific binding sites. For β-adrenergic receptors, a high concentration (e.g., 1-10 µM) of a non-selective antagonist like propranolol (B1214883) is often used for this purpose.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding can be a significant challenge in radioligand binding assays. Below are common causes and troubleshooting strategies to minimize this issue when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal across all assay tubes | Hydrophobic interactions: The ligand may be sticking to plasticware or filters. | - Include a blocking agent: Add Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) to the incubation buffer to saturate non-specific binding sites on assay surfaces.[6] - Add a non-ionic detergent: A low concentration of a detergent like Tween-20 (e.g., 0.05%) can help to reduce hydrophobic interactions.[6] - Pre-treat filters: Soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged ligands to the negatively charged filter matrix. |
| Inconsistent non-specific binding between replicates | Inadequate mixing or washing: Inconsistent handling during these steps can lead to variability. | - Ensure thorough mixing: Vortex all tubes gently but thoroughly after adding all components. - Standardize washing procedure: Use a consistent volume of ice-cold wash buffer and a defined number of washes for all samples. Ensure the filtration is rapid to minimize dissociation of the specifically bound ligand. |
| High non-specific binding that increases with radioligand concentration | Low affinity, high capacity binding sites: The radioligand may be binding to non-receptor proteins or lipids in the membrane preparation. | - Optimize protein concentration: Use the lowest concentration of membrane protein that still provides a robust specific binding signal. This reduces the total amount of potential non-specific binding sites. - Modify buffer composition: The ionic strength of the buffer can influence non-specific binding. Increasing the salt concentration (e.g., using 100-150 mM NaCl) can sometimes reduce electrostatic interactions contributing to non-specific binding. |
| "Specific" binding does not saturate | Definition of non-specific binding is incorrect: The concentration of the competing ligand used to define non-specific binding may be insufficient, or the competitor itself may have non-specific interactions at high concentrations. | - Use an appropriate competitor: For defining non-specific binding of [3H]DHA, a high concentration of a well-characterized antagonist like propranolol is standard. - Verify competitor concentration: Ensure the concentration is high enough to displace all specific binding (typically 100-1000 times the Kd of the radioligand). |
Experimental Protocols
Protocol: Competition Binding Assay for β1-Adrenergic Receptors Using this compound
This protocol describes a typical competition binding experiment to determine the affinity of this compound for β1-adrenergic receptors in a membrane preparation using [3H]dihydroalprenolol ([3H]DHA) as the radioligand.
Materials:
-
Membrane Preparation: A crude membrane fraction from a tissue or cell line expressing β-adrenergic receptors.
-
Radioligand: [3H]dihydroalprenolol ([3H]DHA)
-
Competitor: this compound
-
Non-specific Binding Control: Propranolol
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Blocking Agent (optional): Bovine Serum Albumin (BSA)
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Vials and Cocktail
-
Liquid Scintillation Counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute it in incubation buffer to create a range of concentrations.
-
Prepare a high-concentration stock of propranolol (e.g., 1 mM) in incubation buffer for determining non-specific binding.
-
Dilute the [3H]DHA stock in incubation buffer to the desired final concentration (typically close to its Kd value).
-
If using a blocking agent, add BSA to the incubation buffer to a final concentration of 0.1-1%.
-
-
Assay Setup:
-
Set up assay tubes for total binding, non-specific binding, and competitor binding at various concentrations.
-
Total Binding: Add incubation buffer, [3H]DHA, and membrane preparation.
-
Non-specific Binding: Add incubation buffer, [3H]DHA, a saturating concentration of propranolol (e.g., 1-10 µM), and membrane preparation.
-
Competitor Binding: Add incubation buffer, [3H]DHA, varying concentrations of this compound, and membrane preparation.
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]DHA binding as a function of the log concentration of this compound.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value(s).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a typical radioligand competition binding assay.
Caption: A logical troubleshooting guide for high non-specific binding.
Caption: Simplified signaling pathway of the β1-adrenergic receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 20712 dihydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing CGP 20712A Concentration for Maximal β1-Adrenoceptor Blockade
Welcome to the technical support center for the use of CGP 20712A, a highly selective β1-adrenoceptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for achieving maximal and selective blockade of the β1-adrenoceptor.
Frequently Asked Questions (FAQs)
Q1: What is CGP 20712A and why is it used in research?
A1: CGP 20712A is a potent and highly selective competitive antagonist of the β1-adrenoceptor.[1][2][3] Its primary utility in a research setting is to selectively block the effects of β1-adrenoceptor activation, allowing for the functional characterization of β1-adrenoceptor signaling pathways and the differentiation between β1- and β2-adrenoceptor-mediated effects.[4][5][6] Due to its high selectivity, it is a valuable tool for dissecting the physiological and pharmacological roles of β1-adrenoceptors in various tissues and cell types.[7][8]
Q2: What is the reported affinity and selectivity of CGP 20712A for the β1-adrenoceptor?
A2: CGP 20712A exhibits high affinity for the β1-adrenoceptor, with reported Ki values in the low nanomolar range (e.g., 0.3 nM) and an IC50 of 0.7 nM.[1][2][3] It displays exceptional selectivity, with some studies reporting a selectivity of over 500-fold for the β1-adrenoceptor compared to the β2-adrenoceptor.[7][8] Another source indicates an approximate 10,000-fold selectivity over β2-adrenoceptors.[1]
Q3: What is a typical starting concentration range for CGP 20712A in an experiment?
A3: Based on its high affinity, a starting concentration range of 1 nM to 1 µM is typically employed in in vitro experiments. For instance, a concentration of 100 nM is often used to selectively block β1-adrenoceptors in preparations containing a mixed population of β-adrenoceptor subtypes.[9] In some functional studies, concentrations as high as 300 nM have been used to ensure complete β1-adrenoceptor blockade.[4] The optimal concentration will ultimately depend on the specific experimental system and the density of β1-adrenoceptors.
Q4: How can I be sure that the concentration of CGP 20712A I am using is selective for β1-adrenoceptors?
A4: To confirm selectivity, it is crucial to perform concentration-response curves in the presence and absence of CGP 20712A. A selective concentration should produce a rightward shift in the concentration-response curve of a β1-selective agonist (e.g., norepinephrine) without affecting the response to a β2-selective agonist (e.g., salbutamol). Additionally, performing a Schild analysis can provide a quantitative measure of the antagonist's affinity (pA2 value), which should align with the known affinity of CGP 20712A for the β1-adrenoceptor.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete blockade of β1-adrenoceptor response. | The concentration of CGP 20712A is too low. | Increase the concentration of CGP 20712A in a stepwise manner (e.g., 10-fold increments) and repeat the experiment. |
| High density of β1-adrenoceptors in the experimental system. | In systems with very high receptor expression, a higher concentration of the antagonist may be required to achieve full blockade. Consider quantifying receptor density using radioligand binding assays.[13] | |
| Insufficient pre-incubation time with CGP 20712A. | Ensure that the tissue or cells are pre-incubated with CGP 20712A for a sufficient period to allow the antagonist to reach equilibrium with the receptors. A typical pre-incubation time is 20-30 minutes. | |
| Non-specific effects or blockade of β2-adrenoceptors observed. | The concentration of CGP 20712A is too high. | Decrease the concentration of CGP 20712A. At very high concentrations, the selectivity of CGP 20712A for β1-adrenoceptors may be lost. |
| The experimental system is highly sensitive to β2-adrenoceptor blockade. | Use a selective β2-adrenoceptor antagonist (e.g., ICI 118,551) as a control to confirm the involvement of β2-adrenoceptors in the observed response.[4] | |
| Variability in experimental results. | Inconsistent preparation of CGP 20712A stock solutions. | Prepare fresh stock solutions of CGP 20712A from a reliable source for each set of experiments. Store stock solutions appropriately as recommended by the manufacturer. |
| Differences in experimental conditions between assays. | Maintain consistent experimental parameters such as temperature, pH, and incubation times across all experiments. |
Data Presentation
Table 1: Reported Affinity and Selectivity of CGP 20712A
| Parameter | Value | Reference |
| Ki (β1-adrenoceptor) | 0.3 nM | [2][3] |
| IC50 (β1-adrenoceptor) | 0.7 nM | [1] |
| Selectivity (β1 vs. β2) | >500-fold | [7][8] |
| Selectivity (β1 vs. β2) | ~10,000-fold | [1] |
Table 2: Recommended Concentration Ranges for Different Experimental Assays
| Experimental Assay | Recommended CGP 20712A Concentration | Key Considerations |
| Radioligand Binding Assays | 10⁻¹² M to 10⁻⁴ M (for competition curves) | Used to determine the Ki of CGP 20712A and the density of β1-adrenoceptors.[13] |
| Functional Assays (e.g., cAMP accumulation, muscle contraction) | 10 nM - 1 µM | The optimal concentration should be determined empirically for each specific tissue or cell type.[1][4] |
| In Vivo Studies | 100 µg/kg/h (infusion) after a 200 µg/kg bolus | Dosing will vary significantly based on the animal model and route of administration.[14] |
Experimental Protocols
Detailed Methodology for Determining Optimal CGP 20712A Concentration using Schild Analysis
Schild analysis is a powerful pharmacological method used to quantify the affinity of a competitive antagonist, such as CGP 20712A, for its receptor.[11][12][15] This is achieved by measuring the parallel rightward shift in the concentration-response curve of an agonist in the presence of different concentrations of the antagonist.
1. Materials:
- Isolated tissue preparation (e.g., cardiac muscle, smooth muscle) or cultured cells expressing β1-adrenoceptors.
- A β1-adrenoceptor agonist (e.g., Norepinephrine, Isoprenaline).
- CGP 20712A.
- Appropriate physiological buffer solution (e.g., Krebs-Henseleit solution).
- Data analysis software capable of performing non-linear regression (e.g., GraphPad Prism).
2. Experimental Procedure:
- Step 1: Agonist Concentration-Response Curve (Control):
- Prepare the tissue or cells and allow them to equilibrate in the physiological buffer.
- Generate a cumulative concentration-response curve for the β1-agonist by adding increasing concentrations of the agonist to the preparation and measuring the response (e.g., muscle contraction, cAMP accumulation).
- Step 2: Agonist Concentration-Response Curves in the Presence of CGP 20712A:
- Wash the preparation to remove the agonist.
- Pre-incubate the preparation with a fixed concentration of CGP 20712A for a predetermined time (e.g., 30 minutes) to allow for equilibrium to be reached.
- Generate a second cumulative concentration-response curve for the same β1-agonist in the presence of CGP 20712A.
- Repeat this process for at least three different concentrations of CGP 20712A.
- Step 3: Data Analysis (Schild Plot):
- For each concentration of CGP 20712A, calculate the dose ratio (DR) . The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
- Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of CGP 20712A on the x-axis.
- Perform a linear regression on the plotted data.
- Step 4: Interpretation:
- If CGP 20712A is a competitive antagonist, the Schild plot should be a straight line with a slope that is not significantly different from 1.
- The x-intercept of the regression line is equal to the pA2 value . The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The pA2 value is a measure of the antagonist's affinity for the receptor.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of CGP 20712A.
Caption: β1-adrenoceptor signaling pathway and its inhibition by CGP 20712A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the beta-adrenoceptor that mediates the relaxant response to noradrenaline in guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel selective β1-adrenoceptor antagonists for concomitant cardiovascular and respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SPIKESfunc [spikesfunc.github.io]
Technical Support Center: Chronic In Vivo Studies with CGP 20712 A
Welcome to the technical support center for the use of CGP 20712 A in chronic in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and to offer troubleshooting strategies for long-term animal experiments involving this highly selective β1-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a highly potent and selective β1-adrenoceptor antagonist, with an IC50 of 0.7 nM.[1] It exhibits approximately 10,000-fold selectivity for β1- over β2-adrenoceptors.[1] This high selectivity makes it a valuable tool for dissecting the specific roles of β1-adrenoceptor signaling in various physiological and pathological processes in vivo, without the confounding effects of β2-adrenoceptor blockade.
Q2: What are the primary challenges when using this compound for chronic in vivo studies?
The main challenges include ensuring stable and continuous drug delivery to maintain effective β1-blockade, potential for off-target effects at higher concentrations, and monitoring the long-term physiological impact on the animals. The lack of extensive public data on its long-term stability in various delivery formulations and its in vivo pharmacokinetics necessitates careful validation studies.
Q3: How should I store this compound and its stock solutions?
The solid form of this compound is hygroscopic and should be stored in a desiccated environment at 2-8°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q4: What are the known off-target effects of this compound?
While highly selective for the β1-adrenoceptor, at high concentrations, this compound may exhibit antagonist activity at α1-adrenoceptors. This could be a confounding factor in studies where high doses are required and should be monitored.
Troubleshooting Guide
Formulation and Delivery Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the delivery vehicle. | Low solubility in the chosen vehicle. The dihydrochloride (B599025) salt of CGP 20712 is water-soluble. | Ensure the use of a suitable salt form of this compound for aqueous solutions. For osmotic pumps, sterile saline is a common vehicle. Always perform stability tests of your final formulation at 37°C for the intended duration of the study before in vivo use. |
| Inconsistent or loss of β1-blockade over time. | Degradation of this compound in the delivery system (e.g., osmotic pump) at physiological temperature. Insufficient drug concentration to account for clearance. | Conduct pilot studies to determine the in vivo half-life of this compound in your animal model. This will inform the required delivery rate. Test the stability of your formulation by incubating it at 37°C and measuring the concentration of active compound over time. |
| Local tissue irritation or inflammation at the implantation site of the osmotic pump. | Leakage of a concentrated salt solution from the pump after the drug has been expended. Immune reaction to the pump or a high concentration of the drug solution. | Do not leave the osmotic pump implanted beyond its specified functional lifetime. Ensure the pump is correctly implanted in a subcutaneous pocket with sufficient space. If irritation persists, consider a lower concentration of the drug administered at a higher flow rate, if possible. |
Experimental Outcome Issues
| Problem | Possible Cause | Suggested Solution |
| Unexpected cardiovascular effects (e.g., significant bradycardia, hypotension). | Overdosing of this compound. Off-target effects at high concentrations (e.g., α1-adrenoceptor blockade). | Conduct a dose-response study to determine the optimal dose that achieves the desired level of β1-blockade without causing severe adverse effects. Monitor heart rate and blood pressure, especially during the initial phase of the study. |
| Lack of a discernible phenotype or effect. | Insufficient dosage or incomplete β1-blockade. Compensatory physiological mechanisms. | Verify the efficacy of β1-blockade by challenging the animals with a β1-agonist (e.g., dobutamine) and measuring the physiological response (e.g., heart rate). Increase the dose of this compound if blockade is incomplete, while monitoring for adverse effects. |
| Confounding results due to β2-adrenoceptor activity. | At high concentrations of endogenous catecholamines, β2-adrenoceptors may be activated, which are unmasked by the selective β1-blockade of this compound.[2] | Be aware of this possibility, especially in models with high sympathetic tone. The experimental design should account for the potential influence of unopposed β2-adrenoceptor stimulation. |
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 590.57 g/mol (mesylate salt) | [1] |
| IC50 (β1-adrenoceptor) | 0.7 nM | [1] |
| Selectivity | ~10,000-fold for β1 over β2 | [1] |
| Storage (Solid) | 2-8°C (desiccated) | |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1] |
Table 2: Solubility of CGP 20712 Dihydrochloride
| Solvent | Maximum Concentration |
| Water | 50 mM |
Table 3: Pharmacokinetic Parameters (General Rodent - Illustrative)
| Parameter | Value | Notes |
| Half-life (t½) | To be determined | Crucial for designing chronic dosing. Requires empirical determination in the specific animal model. |
| Clearance | To be determined | Will influence the required continuous administration rate. |
| Volume of Distribution | To be determined | Indicates the extent of tissue distribution. |
Note: Specific pharmacokinetic data for this compound in common research models like rats and mice are not widely published. The values in this table are placeholders and highlight the need for preliminary pharmacokinetic studies.
Experimental Protocols
Protocol 1: Chronic Administration of a β1-Blocker via Drinking Water (Adapted for this compound)
This protocol is adapted from studies using other β-blockers and should be optimized for this compound.
-
Dose Determination: Start with a literature search for effective oral doses of other selective β1-blockers in your model. A pilot study is essential to determine the concentration of this compound required in the drinking water to achieve the desired level of β1-blockade.
-
Preparation of Drinking Water: Dissolve the calculated amount of this compound (water-soluble salt form) in the drinking water. Protect the water bottles from light to prevent potential photodegradation.
-
Administration: Provide the medicated water to the animals ad libitum.
-
Monitoring:
-
Measure water consumption daily to estimate the daily dose of this compound administered per animal.
-
Monitor the stability of this compound in the drinking water under experimental conditions.
-
Regularly assess the efficacy of β1-blockade using a physiological challenge (e.g., heart rate response to a β1-agonist).
-
Monitor animal weight and general health.
-
Protocol 2: Chronic Administration of this compound via Osmotic Minipump
-
Dose Calculation:
-
Determine the target daily dose of this compound (in mg/kg/day).
-
Select an appropriate osmotic pump model based on the required duration and flow rate for your animal model.
-
Calculate the required concentration of the this compound solution to be loaded into the pump using the formula: Concentration (mg/mL) = [Dose (mg/kg/day) * Animal Weight (kg)] / [Pump Flow Rate (mL/day)]
-
-
Pump Preparation and Filling:
-
Under sterile conditions, dissolve the calculated amount of this compound in a sterile vehicle (e.g., saline).
-
Fill the osmotic pumps according to the manufacturer's instructions.
-
-
Pump Priming: Prime the filled pumps in sterile saline at 37°C for the duration recommended by the manufacturer to ensure immediate and stable drug delivery upon implantation.
-
Surgical Implantation:
-
Anesthetize the animal.
-
Implant the osmotic pump subcutaneously, typically in the dorsal scapular region.
-
Close the incision with sutures or wound clips.
-
Provide appropriate post-operative care, including analgesia.
-
-
Monitoring:
-
Monitor the animals for any signs of post-operative complications or local reactions at the implantation site.
-
At the end of the study, or at interim time points, confirm the efficacy of β1-blockade.
-
Visualizations
Caption: Signaling pathway of the β1-adrenoceptor and the inhibitory action of this compound.
Caption: Experimental workflow for a chronic in vivo study using this compound.
Caption: Troubleshooting logic for inconsistent β1-blockade in a chronic study.
References
avoiding degradation of CGP 20712 A during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of CGP 20712 A to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture. It is important to minimize exposure to humidity as the compound is potentially hygroscopic.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C. For long-term storage (up to six months), it is recommended to store the aliquots at -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to prepare single-use aliquots.
Q3: What are the initial signs of degradation of solid this compound?
A3: Visual signs of degradation in powdered this compound can include a change in color (e.g., from white/off-white to yellow or brown), clumping or caking of the powder, or the development of a noticeable odor. These changes can indicate chemical decomposition or moisture absorption.
Q4: My this compound solution has turned yellow. Is it still usable?
A4: A yellowing of the solution can be an indicator of degradation. The functional groups present in this compound, such as phenols and aromatic amines, are susceptible to oxidation, which can produce colored byproducts. It is recommended to prepare a fresh stock solution from solid material to ensure the integrity of your experiments.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, molecules with similar functional groups (substituted phenoxypropanolamines, aromatic amines, and phenols) are susceptible to:
-
Oxidation: The phenol (B47542) and secondary amine groups can be oxidized, especially in the presence of air, light, or certain metal ions. This can lead to the formation of quinone-like structures and other oxidized species, which may be colored and inactive.
-
Hydrolysis: Although less common for the ether linkages in the molecule under neutral conditions, prolonged exposure to acidic or basic conditions could potentially lead to the cleavage of these bonds.
-
Photodegradation: Aromatic amines and phenols can be sensitive to light, particularly UV radiation. Exposure to light can initiate free-radical reactions that lead to decomposition.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound in a cell-based assay. | 1. Degraded Compound: The compound may have lost its activity due to improper storage or handling. 2. Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the β1-adrenergic receptor in your specific cell system. 3. Low Receptor Expression: The target cells may not express a sufficient number of β1-adrenergic receptors. 4. Agonist Concentration Too High: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult for this compound to compete effectively. | 1. Prepare a fresh stock solution of this compound from solid material stored under recommended conditions. 2. Perform a dose-response curve to determine the optimal concentration range for your assay. 3. Verify the expression of β1-adrenergic receptors in your cell line using techniques such as qPCR, Western blot, or a receptor binding assay. 4. Optimize the agonist concentration to be near the EC80 to ensure a sufficient signal window for antagonist activity. |
| High background signal or non-specific effects observed. | 1. Compound Precipitation: this compound may be precipitating out of the solution at the concentration used, leading to non-specific cellular stress. 2. Off-target Effects: At very high concentrations, this compound may interact with other receptors or cellular components. | 1. Visually inspect the solution for any precipitates. If observed, try a lower concentration or a different solvent. 2. Consult the literature for the known selectivity profile of this compound and compare your working concentration to the reported IC50 for the β1-adrenergic receptor (approximately 0.7 nM). Ensure your concentration is appropriate to maintain selectivity. |
| Inconsistent results between experiments. | 1. Variability in Stock Solution: Repeated freeze-thaw cycles of the stock solution can lead to gradual degradation and a decrease in the effective concentration. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or overall health can affect receptor expression and signaling pathways. | 1. Prepare single-use aliquots of the stock solution to ensure consistency. 2. Standardize your cell culture and experimental procedures. Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of the experiment. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine the Affinity of this compound for the β1-Adrenergic Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor using a competitive binding assay with a known radiolabeled antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA).
Materials:
-
Cell membranes prepared from a cell line or tissue expressing the β1-adrenergic receptor.
-
This compound
-
[³H]-dihydroalprenolol ([³H]-DHA)
-
Non-labeled propranolol (B1214883) (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the β1-adrenergic receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each condition: total binding, non-specific binding, and a range of concentrations of this compound.
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-DHA (typically at its Kd), and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, a fixed concentration of [³H]-DHA, the cell membrane preparation, and a high concentration of non-labeled propranolol (e.g., 10 µM).
-
Competitive Binding: Add assay buffer, a fixed concentration of [³H]-DHA, the cell membrane preparation, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-DHA as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of β1-Adrenergic Receptor and Inhibition by this compound
Technical Support Center: Addressing Variability in Experimental Results with CGP 20712 A
Welcome to the technical support center for CGP 20712 A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results with this highly selective β1-adrenoceptor antagonist. This guide includes troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that can lead to variability in experiments involving this compound.
Q1: My experimental results with this compound are inconsistent. What are the common sources of variability?
A1: Variability in experiments with this compound can arise from several factors. Here are some key areas to investigate:
-
Compound Handling and Storage: this compound is known to be hygroscopic, meaning it can absorb moisture from the air. Improper storage can lead to inaccuracies in weighing and concentration calculations. Stock solutions, especially in DMSO, should be stored in small aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation from repeated freeze-thaw cycles. It is also recommended to use newly opened, high-purity DMSO for preparing stock solutions.
-
Experimental System: The expression levels of β1- and β2-adrenoceptors can vary significantly between different cell lines, tissues, and even with cell passage number. High passage numbers can lead to alterations in protein expression and cellular responses. It is crucial to characterize your experimental model and maintain consistent cell culture conditions.
-
Inverse Agonism: In some cellular systems with high basal β1-adrenoceptor activity, this compound may exhibit inverse agonist properties, leading to a decrease in basal signaling. This can be a source of variability if not accounted for in the experimental design and data analysis.
-
Presence of β2-Adrenoceptors: The high selectivity of this compound for the β1-adrenoceptor can "unmask" the effects of endogenous or exogenous agonists on β2-adrenoceptors, especially at higher agonist concentrations. This can result in biphasic dose-response curves, which may be misinterpreted as inconsistent results.
Q2: I'm observing a biphasic or "U-shaped" dose-response curve in my experiments. What could be the cause?
A2: A biphasic dose-response curve is a known phenomenon when using a highly selective antagonist like this compound in a system that expresses both β1- and β2-adrenoceptors.
-
Mechanism: At lower concentrations, this compound effectively blocks the β1-adrenoceptors. As the concentration of an agonist is increased, its effects on the unblocked β2-adrenoceptors become apparent, leading to a second phase in the dose-response curve.
-
Troubleshooting and Interpretation: To confirm this, you can use a selective β2-adrenoceptor antagonist, such as ICI 118,551, in combination with this compound. The addition of the β2-antagonist should abolish the second phase of the curve. Proper modeling of biphasic curves is essential for accurate interpretation of the data.
Q3: How can I ensure the quality and stability of my this compound stock solutions?
A3: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: this compound is soluble in water and DMSO. For cell-based assays, it is common to prepare a high-concentration stock in DMSO.
-
Preparation: Allow the powdered compound to equilibrate to room temperature before opening the vial to minimize moisture absorption. Use fresh, anhydrous DMSO for dissolution. Sonication may be required to fully dissolve the compound.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting a DMSO stock into an aqueous buffer or cell culture medium, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your cells.
Q4: My IC50 values for this compound seem to differ from published values. Why might this be?
A4: Discrepancies in IC50 values can be attributed to several factors:
-
Experimental Conditions: IC50 values are highly dependent on the specific experimental conditions, including the cell type or tissue used, the concentration of the competing agonist, incubation time, and temperature.
-
Receptor Density: The density of β1-adrenoceptors in your experimental system will influence the apparent potency of the antagonist.
-
Assay Type: Different assay formats (e.g., radioligand binding vs. functional assays like cAMP measurement) can yield different potency values.
-
Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can also introduce variability.
It is important to carefully document and control your experimental parameters and to compare your results to those obtained under similar conditions.
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design and data comparison.
Table 1: Affinity and Potency of this compound
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki | 0.3 nM | β1-adrenoceptor | Not Specified | |
| IC50 | 0.7 nM | β1-adrenoceptor | Not Specified | |
| Selectivity | ~10,000-fold | β1 vs. β2 | Not Specified |
Table 2: Reported IC50 Values in Different Cell Lines
| Cell Line | Assay Type | Agonist Used | IC50 (nM) | Reference |
| CHO-K1 (expressing human β2-adrenoceptor) | [3H]cAMP accumulation | Isoprenaline | 10,000 | |
| Various Cancer & Normal Cell Lines | Cell Viability (MTT) | N/A | Variable |
Note: The high IC50 in CHO-K1 cells expressing the β2-adrenoceptor demonstrates the high selectivity of this compound for the β1 subtype. Data from cancer cell line studies may not directly reflect β1-adrenoceptor antagonism and should be interpreted with caution.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity (Ki) of this compound for the β1-adrenoceptor.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing β1-adrenoceptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol) at a concentration close to its Kd.
-
50 µL of varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-selective β-blocker (e.g., 10 µM propranolol).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Measurement
This protocol measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production.
-
Cell Culture:
-
Plate cells expressing β1-adrenoceptors in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, wash the cells with serum-free medium.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M) for 15-30 minutes at 37°C in the presence of a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) that elicits a submaximal response (EC80) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist dose-response curves in the presence of several fixed concentrations of this compound.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: β1-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: A typical experimental workflow for assessing the functional antagonism of this compound.
Caption: A decision tree to guide troubleshooting efforts for variable experimental results.
Validation & Comparative
A Comparative Analysis of β1-Adrenergic Receptor Selectivity: CGP 20712 A versus Metoprolol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of two critical β1-adrenergic receptor antagonists: CGP 20712 A and metoprolol (B1676517). This analysis is supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
The precise targeting of β1-adrenergic receptors is paramount in the development of cardioselective therapies, aiming to minimize off-target effects associated with β2-adrenoceptor blockade, such as bronchoconstriction. This guide delves into the comparative selectivity of this compound, a research tool, and metoprolol, a widely used clinical drug.
Quantitative Comparison of Receptor Affinity and Selectivity
The selectivity of a compound for its target receptor over other receptors is a critical determinant of its therapeutic window and side-effect profile. The data presented below, derived from radioligand binding studies, quantitatively illustrates the binding affinities of this compound and metoprolol for human β1 and β2-adrenergic receptors.
| Compound | Receptor Subtype | -logKi (M) | Ki (nM) | β2/β1 Selectivity Ratio |
| This compound | β1-adrenoceptor | 9.07 ± 0.05 | 0.85 | 501 |
| β2-adrenoceptor | 6.37 ± 0.06 | 427 | ||
| Metoprolol | β1-adrenoceptor | 7.36 ± 0.06 | 43.7 | 14 |
| β2-adrenoceptor | 6.20 ± 0.06 | 631 |
Data sourced from whole cell radioligand binding studies on Chinese Hamster Ovary (CHO) cells stably expressing human β1- or β2-adrenoceptors.[1]
As the data indicates, this compound demonstrates a significantly higher affinity and a profoundly greater selectivity for the β1-adrenoceptor compared to metoprolol. With a selectivity ratio of 501, this compound is a highly precise tool for isolating β1-adrenergic functions in experimental settings.[1] Metoprolol, while still β1-selective, exhibits a much lower selectivity ratio of 14.[1]
Experimental Protocols
The determination of antagonist affinity and selectivity is predominantly achieved through radioligand competition binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or metoprolol) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Radioligand Competition Binding Assay Protocol
This protocol outlines the key steps for determining the binding affinity of a competitive antagonist for β1 and β2-adrenergic receptors expressed in a cellular system.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor are cultured to near confluence.
-
Cells are harvested and washed with a phosphate-buffered saline (PBS) solution.
-
The cells are then lysed and homogenized in a cold buffer solution containing protease inhibitors to prevent protein degradation.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.[2]
-
-
Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a non-selective radioligand (e.g., ³H-CGP 12177 or ¹²⁵I-Cyanopindolol).
-
The prepared cell membranes.
-
A range of concentrations of the unlabeled competitor drug (this compound or metoprolol).
-
-
To determine non-specific binding, a high concentration of a non-selective antagonist (e.g., propranolol) is added to a set of control wells.[3]
-
-
Incubation and Filtration:
-
The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[2]
-
-
Quantification and Data Analysis:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding against the logarithm of the competitor concentration, generating a sigmoidal competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The Ki value (the inhibition constant, which reflects the affinity of the competitor for the receptor) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
-
Signaling Pathways of β-Adrenergic Receptors
The physiological effects of β-adrenergic receptor antagonists are a direct consequence of their ability to block the downstream signaling cascades initiated by endogenous catecholamines like adrenaline and noradrenaline. Both β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs), but they can engage different signaling pathways.
Canonical Gs-Protein Coupled Signaling
The primary signaling pathway for both β1 and β2-adrenergic receptors involves coupling to a stimulatory G-protein (Gs).
-
Agonist Binding: An agonist (e.g., adrenaline) binds to the receptor.
-
Gs Protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates various downstream targets, leading to the characteristic cellular response (e.g., increased heart rate and contractility in cardiomyocytes).[4]
β-Arrestin Mediated Signaling
In addition to the canonical Gs-protein pathway, β-adrenergic receptors can also signal through a G-protein-independent mechanism involving β-arrestins. This pathway is particularly relevant to the concept of "biased agonism," where a ligand can preferentially activate one signaling cascade over another.
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin to the receptor.
-
Signal Transduction: β-arrestin acts as a scaffold protein, recruiting other signaling molecules such as Src and components of the MAPK/ERK pathway.[5]
-
Cellular Outcomes: This can lead to diverse cellular responses, including cell survival and proliferation, which are distinct from the effects mediated by the Gs-cAMP pathway.[5][6] Some research suggests that β-arrestin-mediated signaling via β1-ARs can be cardioprotective.[5]
Conclusion
The experimental data clearly establishes this compound as a significantly more selective antagonist for the β1-adrenergic receptor than metoprolol. This high degree of selectivity makes this compound an invaluable tool for basic research aimed at dissecting the specific roles of β1-adrenoceptors in various physiological and pathological processes. While metoprolol is an effective and widely used cardioselective drug, its lower selectivity ratio implies a greater potential for off-target effects at higher therapeutic concentrations. Understanding these differences in selectivity, the experimental methods used to determine them, and the underlying signaling pathways is crucial for the rational design and development of next-generation cardiovascular therapeutics with improved efficacy and safety profiles.
References
- 1. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-adrenergic receptor signaling mediated by β-arrestins and its potential role in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Beta-Adrenoceptor Subtypes: A Comparative Analysis of CGP 20712 A and ICI 118551
In the field of adrenergic pharmacology, the selective antagonism of β-adrenoceptor subtypes is crucial for both basic research and therapeutic applications. Among the tools available to researchers, CGP 20712 A and ICI 118551 stand out for their high selectivity towards β1 and β2-adrenoceptors, respectively. This guide provides a detailed comparison of these two compounds, supported by experimental data, to aid researchers in their experimental design and interpretation.
Overview of this compound and ICI 118551
This compound is a highly potent and selective β1-adrenoceptor antagonist.[1][2][3] Its primary mechanism of action involves competitively binding to β1-receptors, thereby inhibiting the positive chronotropic effects of endogenous catecholamines like adrenaline and noradrenaline.[1][2]
ICI 118551 is a very selective β2-adrenoceptor inverse agonist.[4] It exhibits high affinity for β2-receptors while having significantly lower affinity for β1 and β3 subtypes.[4][5] This selectivity makes it an invaluable tool for isolating and studying β2-adrenoceptor-mediated pathways.
Comparative Affinity and Selectivity
The efficacy of these antagonists is best illustrated by their dissociation constants (Ki), which indicate the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Selectivity |
| This compound | β1-adrenoceptor | 0.3[1][6] | ~10,000-fold over β2[3][7] |
| β2-adrenoceptor | - | ||
| β3-adrenoceptor | - | 4169-fold over β3[8] | |
| ICI 118551 | β1-adrenoceptor | 120[4][5] | |
| β2-adrenoceptor | 1.2[4][5] | 550-fold over β1[8] | |
| β3-adrenoceptor | 257[4][5] | 661-fold over β3[8] |
As the data indicates, this compound has a sub-nanomolar affinity for β1-receptors, demonstrating its high potency. In contrast, ICI 118551 shows a nanomolar affinity for β2-receptors. The selectivity of this compound for β1 over β2 is approximately 10,000-fold, while ICI 118551 is about 100-fold more selective for β2 over β1.
Signaling Pathways of β1 and β2-Adrenoceptors
Both β1 and β2-adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like adrenaline, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[9] However, they are often coupled to different downstream signaling cascades and are localized in different tissues, leading to distinct physiological effects.
Caption: Signaling pathways of β1 and β2-adrenoceptors and points of antagonism by this compound and ICI 118551.
Experimental Protocols
The characterization of these antagonists relies on two main types of experiments: radioligand binding assays and functional assays.
This assay directly measures the binding of a radiolabeled ligand to the receptor. Competition binding assays are used to determine the affinity of unlabeled ligands like this compound and ICI 118551.
Objective: To determine the Ki of the antagonist for the receptor.
Materials:
-
Cell membranes expressing the β-adrenoceptor subtype of interest.
-
Unlabeled antagonist (this compound or ICI 118551).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]
-
96-well plates.
-
Filter mats (e.g., GF/C filters presoaked in polyethyleneimine).[11]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and pellet the membranes by centrifugation.[11] Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.[11]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.[11]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional assays measure the physiological response to receptor activation or blockade. For β-adrenoceptors, this often involves measuring changes in intracellular cAMP levels or physiological responses in isolated tissues.
Objective: To determine the antagonist's ability to inhibit the agonist-induced response.
Materials:
-
Intact cells expressing the receptor subtype of interest or isolated tissue (e.g., rat atria).[6]
-
Agonist (e.g., isoprenaline, adrenaline).[6]
-
Antagonist (this compound or ICI 118551).
-
cAMP assay kit or equipment for measuring tissue response (e.g., force transducer).
Procedure (cAMP Assay):
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulation: Add a fixed concentration of the agonist to stimulate the receptors.
-
Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP levels using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: Plot the response (cAMP level) against the agonist concentration in the presence and absence of the antagonist to determine the antagonist's potency (pA2 value).
Logical Differentiation of β-Adrenoceptor Subtypes
The high selectivity of this compound and ICI 118551 allows for the pharmacological dissection of β-adrenoceptor subtype-mediated effects. By using these antagonists, researchers can attribute a specific physiological or cellular response to either the β1 or β2 subtype.
Caption: Logical workflow for differentiating β-adrenoceptor subtype-mediated responses.
Conclusion
This compound and ICI 118551 are indispensable pharmacological tools for the selective study of β1 and β2-adrenoceptors, respectively. Their high affinity and selectivity, as determined through radioligand binding and functional assays, allow for the precise elucidation of the roles of these receptor subtypes in various physiological and pathological processes. The experimental protocols and logical frameworks presented in this guide provide a foundation for researchers to effectively utilize these compounds in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CGP 20712 dihydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 4. ICI 118,551 hydrochloride | Adrenergic β2 Receptors | Tocris Bioscience [tocris.com]
- 5. ICI 118551 hydrochloride, beta2 adrenoceptor antagonist (CAS 72795-04-1) | Abcam [abcam.com]
- 6. The beta 1-adrenoceptor antagonist this compound unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Validating Beta-1 Adrenoceptor Blockade: A Comparative Guide to CGP 20712A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGP 20712A, a highly selective beta-1 adrenoceptor antagonist, with other commonly used beta-blockers. The information presented herein is supported by experimental data to assist in the validation of beta-1 adrenoceptor blockade in research and development settings.
Performance Comparison of Beta-1 Adrenoceptor Antagonists
CGP 20712A is a potent and exceptionally selective antagonist for the beta-1 adrenergic receptor. Its high affinity for the beta-1 subtype, coupled with a significantly lower affinity for beta-2 and beta-3 adrenoceptors, makes it a valuable tool for isolating and studying beta-1 adrenoceptor function. This section compares the binding affinities of CGP 20712A with two widely used clinical beta-blockers, atenolol (B1665814) and metoprolol.
| Compound | Receptor Subtype | pKi (mean ± SEM) | Selectivity Ratio (β1 vs. β2) |
| CGP 20712A | Beta-1 | 9.0 ± 0.1 | ~10,000 |
| Beta-2 | 5.0 ± 0.2 | ||
| Atenolol | Beta-1 | 7.0 ± 0.1 | ~35 |
| Beta-2 | 5.4 ± 0.1 | ||
| Metoprolol | Beta-1 | 7.5 ± 0.1 | ~30 |
| Beta-2 | 6.0 ± 0.1 |
Data sourced from radioligand binding studies. [1]
Experimental Protocols for Validation
Accurate validation of beta-1 adrenoceptor blockade requires robust and reproducible experimental methods. Below are detailed protocols for key in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the beta-1 adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human beta-1 adrenoceptor.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP).
-
Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration (e.g., 10 µM).
-
Test compounds: CGP 20712A, atenolol, metoprolol.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Non-specific Binding: To designated wells, add a high concentration of propranolol.
-
Test Compounds: Add serial dilutions of the test compounds (CGP 20712A, atenolol, metoprolol) to their respective wells.
-
Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[2][3][4]
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the beta-1 adrenoceptor signaling pathway.
Materials:
-
Cells expressing the human beta-1 adrenoceptor (e.g., CHO-K1 or HEK293 cells).
-
Beta-agonist: Isoproterenol or norepinephrine.
-
Test compounds: CGP 20712A, atenolol, metoprolol.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed the cells into 96-well or 384-well plates and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the test compounds (CGP 20712A, atenolol, metoprolol) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the beta-agonist (typically the EC80 concentration) to stimulate cAMP production and incubate for a specific time (e.g., 10-30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions of the chosen assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.[5][6][7][8]
Visualizing the Validation Process and Signaling Pathway
To further clarify the experimental and biological context, the following diagrams illustrate the validation workflow and the underlying signaling pathway.
Caption: Experimental workflow for validating beta-1 adrenoceptor blockade.
References
- 1. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Selective Beta-1 Adrenergic Antagonists as Alternatives to CGP 20712 A
For researchers and drug development professionals seeking alternatives to the highly selective beta-1 adrenergic antagonist CGP 20712 A, a range of compounds are available, each with distinct pharmacological profiles. This guide provides a comprehensive comparison of prominent selective beta-1 adrenergic antagonists, including Atenolol, Metoprolol (B1676517), Bisoprolol (B1195378), Betaxolol, and Nebivolol (B1214574), with supporting experimental data and detailed methodologies.
Performance Comparison of Beta-1 Adrenergic Antagonists
The selection of an appropriate beta-1 adrenergic antagonist is contingent on the specific requirements of the research, such as the desired level of selectivity and potency. The following tables summarize the quantitative data for this compound and its alternatives, focusing on binding affinity (Ki), selectivity for beta-1 versus beta-2 adrenergic receptors, and functional antagonism (IC50) in cAMP assays.
Table 1: Binding Affinity (Ki) and Selectivity of Beta-1 Adrenergic Antagonists
| Compound | Beta-1 Ki (nM) | Beta-2 Ki (nM) | Selectivity Ratio (Beta-2 Ki / Beta-1 Ki) |
| This compound | ~0.3 - 1.0 | ~3000 - 10000 | ~3000 - 10000[1] |
| Atenolol | ~220 - 1000 | ~10000 - 40000 | ~10 - 45[2] |
| Metoprolol | ~40 - 250 | ~4000 - 10000 | ~16 - 100 |
| Bisoprolol | ~10 - 34 | ~200 - 3000 | ~20 - 88[2] |
| Betaxolol | ~5 - 15 | ~150 - 500 | ~30 - 35[2] |
| Nebivolol | ~0.8 - 4.5 | ~32 - 130 | ~40 - 70[1][3] |
Note: Ki values and selectivity ratios can vary depending on the experimental conditions and tissues or cell lines used. The data presented are aggregated from multiple sources to provide a comparative overview.
Table 2: Functional Antagonism (IC50) in cAMP Assays
| Compound | IC50 (nM) for inhibition of Isoproterenol-stimulated cAMP production |
| This compound | ~1 - 10 |
| Atenolol | ~150 |
| Metoprolol | ~123 - 216[4] |
| Bisoprolol | ~10 - 50 |
| Betaxolol | ~20 - 100 |
| Nebivolol | ~15 - 22[1] |
Note: IC50 values are highly dependent on the specific assay conditions, including the concentration of the agonist used.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used for characterization, the following diagrams illustrate the beta-1 adrenergic signaling pathway and a typical experimental workflow for comparing antagonists.
References
- 1. Beta-adrenoceptor-mediated cAMP accumulation in cardiac cells: effects of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the receptor profile of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro and in vivo pharmacodynamic properties of metoprolol in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of CGP 20712 A and atenolol in vitro
An Essential Guide for Researchers in Pharmacology and Drug Development
In the landscape of cardiovascular research, the precise targeting of β-adrenoceptor subtypes is paramount for developing safer and more effective therapeutics. Among the array of selective β1-adrenoceptor antagonists, CGP 20712 A and atenolol (B1665814) are two compounds frequently utilized in preclinical studies. This guide provides a detailed head-to-head in vitro comparison of their pharmacological properties, supported by experimental data, to aid researchers in selecting the appropriate tool for their investigative needs.
Quantitative Comparison of Binding Affinities and Selectivity
The in vitro pharmacological profiles of this compound and atenolol have been characterized primarily through radioligand binding assays. These studies typically utilize cell lines, such as Chinese Hamster Ovary (CHO) cells, stably expressing human β-adrenoceptor subtypes (β1, β2, and β3), or membrane preparations from various tissues. The data consistently demonstrates that while both compounds are β1-selective antagonists, this compound exhibits a significantly higher degree of selectivity over β2-adrenoceptors compared to atenolol.
| Parameter | This compound | Atenolol | Reference |
| β1 Binding Affinity (Ki) | 0.3 nM | ~220 nM (Kd) | [1][2] |
| β2 Binding Affinity (Ki) | ~3,000 nM (IC50) | ~1,020 nM (Kd) | [2][3] |
| β3 Binding Affinity | High (pKi 5.26 for α1) | ~77,600 nM (Kd) | [2][4] |
| β1/β2 Selectivity Ratio | ~10,000-fold | ~4.6-fold | [2][3] |
| β1/β3 Selectivity Ratio | ~4169-fold | ~0.0028-fold | [5] |
Note: Data is compiled from multiple sources and may have been determined under slightly different experimental conditions. Ki (inhibitor constant) and Kd (dissociation constant) are measures of binding affinity, where a lower value indicates higher affinity. IC50 values are dependent on experimental conditions and are presented for context. Atenolol's β1/β2 selectivity can be higher in membrane preparations compared to whole cells[5].
Experimental Protocols
The determination of the binding affinities and selectivity of this compound and atenolol relies on well-established in vitro assays. The following is a generalized protocol for a competitive radioligand binding assay, a common method used in the cited studies.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (this compound or atenolol) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Culture: CHO cells stably transfected with the human β1, β2, or β3-adrenoceptor gene.
-
Membrane Preparation:
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Homogenizer
-
High-speed centrifuge
-
-
Radioligand: A non-selective or subtype-selective β-adrenoceptor antagonist labeled with a radioisotope (e.g., [3H]dihydroalprenolol, [125I]cyanopindolol, or [3H]-CGP 12177).
-
Test Compounds: this compound and atenolol of known concentrations.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound or atenolol).
-
Add a fixed concentration of the radioligand to all wells.
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol) to a set of control wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further elucidate the experimental and biological context of this comparison, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the relevant signaling pathway.
Conclusion
The in vitro data unequivocally establishes this compound as a more potent and significantly more selective β1-adrenoceptor antagonist than atenolol. With a selectivity ratio for β1 over β2 receptors in the range of 10,000-fold, this compound is an invaluable tool for studies requiring precise pharmacological dissection of β1-adrenoceptor function, minimizing the confounding effects of β2-adrenoceptor blockade. Atenolol, while still β1-selective, exhibits a much lower selectivity ratio, a factor that researchers must consider when interpreting experimental outcomes, particularly at higher concentrations where off-target effects at β2-receptors may become more prominent. The choice between these two antagonists should, therefore, be guided by the specific requirements for selectivity and potency in the experimental design.
References
- 1. Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CGP 20712 A: A Comparative Guide to Receptor Cross-Reactivity
For researchers and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. CGP 20712 A is widely recognized as a potent and highly selective antagonist for the β1-adrenergic receptor. This guide provides a comprehensive comparison of its cross-reactivity with other receptor types, supported by experimental data and detailed methodologies, to facilitate its effective use in research.
High Affinity and Selectivity for the β1-Adrenergic Receptor
This compound demonstrates a strong binding affinity for the β1-adrenergic receptor, with reported IC50 values around 0.7 nM and Ki values in the sub-nanomolar range, approximately 0.3 nM.[1][2][3] Its value as a research tool is underscored by its remarkable selectivity over other adrenergic receptor subtypes.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinity and selectivity of this compound for various adrenergic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki or IC50) | Selectivity vs. β1 |
| β1-adrenergic | ~0.3 - 0.7 nM[1][2][3] | - |
| β2-adrenergic | ~501- to 10,000-fold lower than β1[1][4][5] | High |
| β3-adrenergic | ~4169-fold lower than β1[4] | High |
Experimental Protocols
The determination of binding affinities and receptor selectivity for compounds like this compound predominantly relies on radioligand binding assays.
Radioligand Competition Binding Assay
This technique is the gold standard for quantifying the affinity of a ligand for a receptor.[6]
Objective: To determine the affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or whole cells expressing the receptor of interest (e.g., CHO cell lines stably expressing human β1-, β2-, or β3-adrenoceptors).[4]
-
Radioligand with high affinity and specificity for the target receptor (e.g., [3H]dihydroalprenolol, [3H]-CGP 12177, or 125I-cyanopindolol).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes and the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate the β1-adrenergic receptor signaling pathway and the workflow of a radioligand competition binding assay.
Caption: Canonical β1-adrenergic receptor signaling pathway.
Caption: Workflow of a radioligand competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
On-Target Efficacy of CGP 20712 A: A Comparative Analysis Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the β1-adrenoceptor antagonist, CGP 20712 A, with a focus on validating its on-target effects using knockout mouse models. The data presented herein offers a clear, evidence-based understanding of its selectivity and mechanism of action, benchmarked against other β1-selective antagonists.
Executive Summary
This compound is a highly selective β1-adrenoceptor antagonist with a reported IC50 of 0.7 nM and an approximate 10,000-fold selectivity over β2-adrenoceptors. The gold standard for confirming the on-target effects of such a selective antagonist is the use of knockout animal models, specifically those lacking the β1-adrenoceptor (β1-AR KO). In these models, a truly on-target compound should exhibit a significantly diminished or complete lack of effect. This guide reviews key experimental data from studies utilizing β1-AR KO mice to unequivocally demonstrate that the pharmacological activity of this compound is mediated through its interaction with the β1-adrenoceptor. Furthermore, we compare these findings with data from other β1-selective antagonists, such as metoprolol (B1676517) and atenolol (B1665814), to provide a comprehensive overview for researchers in the field.
Comparative Analysis of β1-Adrenoceptor Antagonists in Wild-Type vs. β1-AR Knockout Models
The following tables summarize quantitative data from key studies, highlighting the differential effects of β1-adrenoceptor antagonists in the presence and absence of their molecular target.
Table 1: Radioligand Binding Assays in Cardiac Membranes
| Compound | Genotype | Radioligand | Binding Affinity (Ki) / IC50 | Receptor Density (fmol/mg protein) | Key Finding | Reference |
| This compound | Wild-Type (WT) | [¹²⁵I]Iodocyanopindolol | High-affinity site (β1-AR) present | β1-AR: ~70-80% of total β-AR | Demonstrates high affinity for β1-AR in WT hearts. | [Rohrer et al., 1996] |
| This compound | β1-AR Knockout (KO) | [¹²⁵I]Iodocyanopindolol | High-affinity binding site absent | β1-AR: Not detectable | Confirms the absence of the high-affinity binding site for this compound, proving its β1-AR selectivity. | [Rohrer et al., 1996] |
| Metoprolol | Wild-Type (WT) | Not explicitly stated in reviewed knockout studies | Effective in reducing infarct size | Not applicable | Cardioprotective effects are present in WT mice. | [BenchChem, 2025] |
| Metoprolol | β1-AR Knockout (KO) | Not explicitly stated in reviewed knockout studies | Failed to reduce infarct size | Not applicable | The cardioprotective effects of metoprolol are dependent on the presence of β1-adrenoceptors. | [BenchChem, 2025] |
| Atenolol | Wild-Type (WT) | Not explicitly stated in reviewed knockout studies | Effective in blocking isoprenaline-induced cardiac response | Not applicable | Demonstrates β1-AR blockade in WT animals. | [Tan et al., 2003, as cited in Knockout of β1- and β2-adrenoceptors attenuates pressure overload-induced cardiac hypertrophy and fibrosis] |
| Atenolol | β1/β2-AR Knockout (KO) | Not explicitly stated in reviewed knockout studies | Cardiac response to isoprenaline is abolished | Not applicable | Confirms the on-target effects of atenolol on β-adrenoceptors. | [Knockout of β1- and β2-adrenoceptors attenuates pressure overload-induced cardiac hypertrophy and fibrosis] |
Table 2: Physiological Response to β-Adrenergic Stimulation
| Parameter | Genotype | Agonist | Antagonist | Response | Key Finding | Reference |
| Heart Rate (Chronotropic Effect) | Wild-Type (WT) | Isoproterenol (B85558) | Vehicle | Increased heart rate | Normal physiological response to β-adrenergic stimulation. | [Rohrer et al., 1996] |
| Heart Rate (Chronotropic Effect) | β1-AR Knockout (KO) | Isoproterenol | Vehicle | No significant increase in heart rate | Demonstrates that the chronotropic response to β-agonists is primarily mediated by β1-ARs. | [Rohrer et al., 1996] |
| Myocardial Contractility (Inotropic Effect) | Wild-Type (WT) | Isoproterenol | Vehicle | Increased contractility | Normal physiological response to β-adrenergic stimulation. | [Rohrer et al., 1996] |
| Myocardial Contractility (Inotropic Effect) | β1-AR Knockout (KO) | Isoproterenol | Vehicle | No significant increase in contractility | Demonstrates that the inotropic response to β-agonists is primarily mediated by β1-ARs. | [Rohrer et al., 1996] |
| Adenylyl Cyclase Activity | Wild-Type (WT) | Isoproterenol | Vehicle | Marked stimulation | Confirms β-AR coupling to adenylyl cyclase. | [Rohrer et al., 1996] |
| Adenylyl Cyclase Activity | β1-AR Knockout (KO) | Isoproterenol | Vehicle | Markedly reduced stimulation | Shows that β1-AR is the primary subtype coupled to adenylyl cyclase in the heart. | [Rohrer et al., 1996] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Radioligand Binding Assay (as per Rohrer et al., 1996)
-
Tissue Preparation: Hearts from wild-type and β1-AR KO mice are excised and ventricular tissue is dissected. The tissue is homogenized in ice-cold buffer (50 mM Tris·HCl, pH 7.4/5 mM EDTA) using a Polytron homogenizer. The homogenate is then centrifuged at 500 × g for 10 min at 4°C. The resulting supernatant is further centrifuged at 40,000 × g for 30 min at 4°C to pellet the crude membranes. The membrane pellet is washed and resuspended in incubation buffer (50 mM Tris·HCl, pH 7.4/10 mM MgCl₂). Protein concentration is determined using a standard Bradford assay.
-
Competition Binding Assay: 5-50 µg of membrane protein is incubated with a constant concentration of the non-selective β-adrenoceptor radioligand [¹²⁵I]iodocyanopindolol ([¹²⁵I]-CYP; typically 50 pM).
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The reaction is incubated at 37°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
The filters are washed multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 1 µM propranolol).
-
Data are analyzed using non-linear regression to determine the IC50 values and the proportion of high and low-affinity binding sites.
Isolated Heart Langendorff Preparation (adapted from general knowledge of the technique)
-
Heart Isolation: Mice are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused in a retrograde manner with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Functional Measurements: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function (left ventricular developed pressure, +dP/dt, -dP/dt). Heart rate is determined from the atrial electrocardiogram.
-
Drug Administration: After a stabilization period, a dose-response curve to a β-agonist like isoproterenol is generated by adding increasing concentrations of the agonist to the perfusion buffer.
-
Antagonist Effect: To test the effect of an antagonist, the heart is pre-incubated with the antagonist (e.g., this compound) before the administration of the agonist.
Adenylyl Cyclase Activity Assay (as per Rohrer et al., 1996)
-
Membrane Preparation: Crude cardiac membranes are prepared as described for the radioligand binding assay.
-
Assay Reaction: 20-50 µg of membrane protein is incubated in a reaction mixture containing [α-³²P]ATP, an ATP-regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), and the desired concentration of agonist (e.g., isoproterenol).
-
The reaction is initiated by the addition of the membranes and incubated at 37°C for a defined period (e.g., 10-15 minutes).
-
The reaction is terminated by the addition of a stopping solution (e.g., containing unlabeled ATP and EDTA).
-
cAMP Separation: The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.
-
Quantification: The amount of [³²P]cAMP is determined by liquid scintillation counting.
-
Basal activity is measured in the absence of any agonist.
Visualizing On-Target Confirmation and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows discussed in this guide.
Caption: Logical workflow for confirming the on-target effect of this compound.
Caption: Simplified β1-adrenoceptor signaling pathway and the point of intervention for this compound.
Alternative Methods for On-Target Validation
While knockout models provide the most definitive evidence for on-target effects, other methods can also be employed, especially in earlier stages of drug development.
-
Competition Binding Assays: As detailed in the protocols, these assays can determine the binding affinity and selectivity of a compound for its intended target receptor versus other related receptors.
-
In Vitro Functional Assays: Using cell lines that overexpress specific receptor subtypes, one can assess the functional consequences of compound binding, such as changes in second messenger levels (e.g., cAMP) or downstream signaling events.
-
Tissue-Specific Knockout Models: For targets that are expressed in multiple tissues, creating a knockout model where the target is deleted in a specific cell type or organ can help to dissect the tissue-specific effects of a drug.
-
Pharmacological Blockade with Multiple Antagonists: In the absence of a knockout model, using a panel of selective antagonists for different receptor subtypes can help to pharmacologically isolate the receptor responsible for a particular physiological response.
Conclusion
The use of β1-adrenoceptor knockout mice has been instrumental in unequivocally demonstrating the on-target effects of this compound. The absence of its high-affinity binding site and the blunted physiological responses to β-adrenergic stimulation in these animals provide conclusive evidence that its pharmacological actions are mediated through the β1-adrenoceptor. This level of target validation is crucial for the development of highly selective and effective therapeutics. The comparative data presented in this guide underscores the importance of using such models to differentiate the mechanisms of action of various β1-selective antagonists.
CGP 20712 A: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of CGP 20712 A, a highly selective β1-adrenoceptor antagonist, against other commonly used beta-blockers in various animal models. The information is intended to assist researchers in selecting the appropriate tools for their preclinical studies.
Executive Summary
This compound is a potent and highly selective antagonist for the β1-adrenergic receptor, demonstrating approximately 10,000-fold selectivity over the β2-adrenoceptor.[1] This high selectivity makes it an invaluable tool for dissecting the specific roles of β1-adrenoceptor signaling in physiological and pathological processes. This guide presents a comparative overview of its performance against less selective β-blockers such as metoprolol (B1676517) and propranolol (B1214883), as well as the β2-selective antagonist ICI 118,551, with a focus on data from rodent models.
Data Presentation: Quantitative Comparison of β-Adrenoceptor Antagonists
The following tables summarize the binding affinities and in vivo effects of this compound and other relevant beta-blockers in different animal models and tissues.
Table 1: Comparative Binding Affinities (pKi) of β-Adrenoceptor Antagonists
| Compound | Receptor Subtype | Human (HEK293 cells) | Rat (Sinoatrial Node) | Notes |
| This compound | β1 | - | 9.52 | Highly selective for β1. The pA2 value in rat sinoatrial node is a measure of antagonist potency. |
| β2 | 6.46[2] | - | Low affinity for β2, demonstrating high selectivity. | |
| ICI 118,551 | β1 | - | - | Highly selective for β2. |
| β2 | 9.70[2] | - | High affinity for β2. | |
| Metoprolol | β1 | - | - | β1-selective, but less so than this compound. |
| β2 | - | - | ||
| Propranolol | β1 | 9.55[2] | 8.44 | Non-selective, high affinity for both β1 and β2. |
| β2 | 9.78[2] | - |
Table 2: Comparative In Vivo Cardiovascular Effects in Rats
| Compound | Dose | Effect on Heart Rate | Effect on Blood Pressure | Animal Model |
| This compound | 300 nmol/l (in vitro) | Blocks (-)-adrenaline induced positive chronotropic effects | - | Isolated rat right atria[3] |
| Propranolol | 2 mg/kg & 20 mg/kg (IV) | - | 35% decrease in cortical rCBF | Anesthetized rats[4] |
| Metoprolol | Chronic treatment | Minimal improvement in STZ-induced bradycardia | Prevented development of hypertension | Streptozotocin-induced diabetic rats[5] |
Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Subtype Selectivity
This protocol is adapted from studies quantifying β-adrenoceptor density and subtype.[6][7][8][9]
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for β1 and β2-adrenoceptors.
Materials:
-
Tissue homogenates (e.g., rat neocortex for mixed β1/β2 population, cerebellum for predominantly β2)
-
[3H]dihydroalprenolol ([3H]DHA) as the radioligand
-
This compound, ICI 118,551, metoprolol, propranolol (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]DHA.
-
Add increasing concentrations of the unlabeled competitor (this compound or other antagonists).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]DHA binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value(s). Calculate the Ki value(s) using the Cheng-Prusoff equation. For this compound in tissues with mixed receptor populations, a biphasic curve is expected, indicating high affinity for β1 and low affinity for β2 receptors.
In Vivo Hemodynamic Measurement in Rats
This protocol outlines the general procedure for assessing the cardiovascular effects of β-blockers in anesthetized rats.[10][11][12][13]
Objective: To measure changes in heart rate and blood pressure in response to the administration of this compound and other β-blockers.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, urethane)
-
Pressure-volume (PV) loop catheter or pressure transducer
-
Data acquisition system
-
Surgical instruments
-
This compound, propranolol, metoprolol for intravenous administration
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia. Intubate the animal for mechanical ventilation if necessary. Maintain body temperature using a heating pad.
-
Catheterization:
-
For blood pressure measurement, cannulate the carotid artery or femoral artery and connect the catheter to a pressure transducer.
-
For more detailed cardiac function analysis, insert a PV loop catheter into the left ventricle via the right carotid artery.
-
Cannulate the jugular vein or femoral vein for drug administration.
-
-
Baseline Recording: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, and left ventricular pressure.
-
Drug Administration: Administer a bolus or infusion of the test compound (e.g., this compound) or vehicle control intravenously.
-
Data Acquisition: Continuously record hemodynamic parameters for a defined period after drug administration.
-
Data Analysis: Analyze the recorded data to determine the effects of the compound on cardiovascular parameters compared to baseline and vehicle control.
Mandatory Visualizations
Signaling Pathway of the β1-Adrenergic Receptor
Caption: β1-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: In Vivo Cardiovascular Assessment Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Subtype selective fluorescent ligands based on ICI 118,551 to study the human β2‐adrenoceptor in CRISPR/Cas9 genome‐edited HEK293T cells at low expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beta 1-adrenoceptor antagonist this compound unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of propranolol on heterogeneity of rat cerebral small vein oxygen saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of CGP 20712 A in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the β1-adrenoceptor antagonist, CGP 20712 A, with other alternative antagonists, supported by experimental data from primary cell cultures. The information is intended to assist researchers in selecting the most appropriate tools for their studies on adrenergic signaling.
Executive Summary
This compound is a highly potent and selective β1-adrenoceptor antagonist.[1] This guide summarizes its performance against other commonly used β-blockers, such as metoprolol, atenolol, betaxolol, and the non-selective antagonist propranolol, in primary cell culture models. The data presented herein highlights the superior selectivity of this compound for the β1-adrenoceptor, a critical factor for targeted experimental designs.
Data Presentation: Quantitative Comparison of β-Adrenoceptor Antagonists
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and its alternatives. Lower values indicate higher potency. Data is compiled from studies on various cell types, with a focus on primary cells and relevant cell lines where direct primary cell data is unavailable.
| Compound | Target Selectivity | Cell Type | Parameter | Value | Reference |
| This compound | β1-selective | Myocytes | IC50 | 0.7 nM | [2] |
| CHO cells expressing human β1-adrenoceptor | Ki | 0.3 nM | [1] | ||
| Metoprolol | β1-selective | Rabbit Myocardium | - | - | [3] |
| Atenolol | β1-selective | Human β1-adrenoceptor | Kd | ~224 nM | [4] |
| A549 & H1299 (cancer cell lines) | EC50 | >500 µM | [1] | ||
| Betaxolol | β1-selective | Adult Rat Ventricular Myocytes | Kd | 46 nM | [5] |
| Rat Cortical Synaptosomes | IC50 | 9.8 µM (for Na+ channel) | |||
| Propranolol | Non-selective (β1/β2) | A549 & H1299 (cancer cell lines) | EC50 | 98.8 - 119.3 µM | [1] |
| ICI 118,551 | β2-selective | Neonatal Rat Ventricular Myocytes | - | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for primary cell culture and assays used to evaluate the efficacy of β-adrenoceptor antagonists.
Isolation and Culture of Primary Neonatal Rat Ventricular Myocytes
This protocol is adapted from studies investigating β-adrenergic receptor signaling in cardiomyocytes.
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type II
-
Pancreatin
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Laminin-coated culture dishes
Procedure:
-
Heart Isolation: Euthanize neonatal rat pups in accordance with approved animal care protocols. Excise the hearts and place them in ice-cold HBSS.
-
Ventricle Dissection: Remove the atria and large vessels, and mince the ventricular tissue into small fragments.
-
Enzymatic Digestion: Transfer the minced tissue to a solution containing Collagenase Type II and Pancreatin in HBSS. Incubate at 37°C with gentle agitation.
-
Cell Dissociation: Periodically triturate the tissue with a pipette to aid in cell dissociation.
-
Cell Collection and Plating: Collect the dissociated cells by centrifugation. Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
Fibroblast Removal: Pre-plate the cell suspension in an uncoated culture dish for 1-2 hours to allow for the preferential attachment of fibroblasts.
-
Myocyte Culture: Collect the non-adherent myocytes and plate them onto laminin-coated culture dishes.
-
Culture Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Change the culture medium every 2-3 days.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Primary cardiomyocytes cultured in 24-well plates
-
Radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol)
-
Unlabeled antagonist (this compound, metoprolol, etc.) at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Wash the cultured primary cardiomyocytes with binding buffer.
-
Incubation: Add the binding buffer containing a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist to each well.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period to reach binding equilibrium.
-
Washing: Terminate the incubation by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.
-
Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The data is then analyzed using non-linear regression to determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway of β1-Adrenoceptor Antagonism
Caption: Signaling pathway of β1-adrenoceptor antagonism by this compound.
Experimental Workflow for Efficacy Validation
Caption: Experimental workflow for validating antagonist efficacy.
References
- 1. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Direct analysis of beta-adrenergic receptor subtypes on intact adult ventricular myocytes of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Guide to Assessing the Purity and Quality of CGP 20712 A from Different Suppliers
For researchers in pharmacology and drug development, the reliability of experimental results hinges on the quality of the reagents used. CGP 20712 A, a highly potent and selective β1-adrenoceptor antagonist, is a critical tool for studying adrenergic signaling.[1][2] Ensuring the purity and batch-to-batch consistency of this compound is paramount. This guide provides a framework for assessing the quality of this compound from various suppliers, complete with experimental protocols and data presentation formats.
Key Quality Parameters for this compound
When evaluating this compound from a new or existing supplier, several key parameters should be scrutinized. These include purity, identity, and functional activity. The following table summarizes hypothetical data from three different suppliers to illustrate a comparative analysis.
| Parameter | Supplier A | Supplier B | Supplier C | Methodology |
| Purity (by HPLC) | >99.5% | 99.1% | 98.5% | Reverse-Phase HPLC |
| Identity (by Mass Spec) | Conforms to Structure | Conforms to Structure | Conforms to Structure | LC-MS/MS |
| Binding Affinity (Ki in nM) | 0.32 | 0.45 | 0.78 | Radioligand Binding Assay |
| IC50 (nM) | 0.75 | 0.98 | 1.5 | Functional Cell-Based Assay |
Note: The data presented above is for illustrative purposes. Researchers should always refer to the supplier's certificate of analysis and perform their own internal validation.
Experimental Protocols for Quality Assessment
Comprehensive evaluation of this compound requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is essential for quantifying the purity of the compound and detecting any related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
2. Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound, verifying its chemical identity.
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) is compared to the theoretical molecular weight of this compound.
3. Functional Activity Assessment via Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the β1-adrenergic receptor.
-
Materials:
-
Cell membranes expressing the human β1-adrenergic receptor.
-
[³H]-Dihydroalprenolol ([³H]-DHA) as the radioligand.
-
Varying concentrations of this compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-DHA and a range of this compound concentrations.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
The IC50 value is determined from the competition binding curve and converted to the Ki value using the Cheng-Prusoff equation.
-
Visualizing Workflows and Mechanisms
Understanding the experimental workflow and the underlying signaling pathway is crucial for proper data interpretation.
Caption: Experimental workflow for assessing this compound quality.
This compound exerts its effect by blocking the β1-adrenergic receptor, thereby inhibiting the downstream signaling cascade.
Caption: β1-adrenergic receptor signaling pathway inhibited by this compound.
By implementing these standardized assessment protocols, researchers can confidently select a high-quality source of this compound, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Proper Disposal and Safety Protocols for CGP 20712 A
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of CGP 20712 A
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a potent and selective β1-adrenoceptor antagonist. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Protocols
Before working with this compound, it is imperative to consult the product's Safety Data Sheet (SDS) and implement the following safety measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or protective suit
-
In case of dust formation, use a NIOSH-approved N95 dust mask or a respirator with a particulate filter.
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum cleaner. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₂₃H₂₅F₃N₄O₅ · CH₄O₃S |
| Molecular Weight | 590.57 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
| Storage Class Code | 11 - Combustible Solids |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from receipt to disposal.
Caption: Standard laboratory workflow for handling this compound.
Disposal Procedures
As a combustible solid and a pharmacologically active compound, this compound requires disposal as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
Solid Waste Disposal:
-
Segregation: Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, dust masks), and weighing papers. This waste should be segregated as "non-halogenated organic solid waste."
-
Containerization: Place the segregated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (Combustible Solid).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from sources of ignition and incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Incineration is a common and appropriate disposal method for combustible solid chemical waste.
Liquid Waste Disposal (Solutions of this compound):
-
Segregation: Collect all liquid waste containing this compound. Do not mix with other waste streams unless compatibility has been confirmed.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container for "non-halogenated organic liquid waste."
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the name of the solvent(s) used.
-
Storage: Store the sealed liquid waste container in a designated hazardous waste accumulation area, within secondary containment to prevent spills.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.
The following decision tree provides a logical guide for the proper disposal route of materials contaminated with this compound.
Caption: Decision tree for the disposal of this compound waste.
By adhering to these safety and disposal protocols, researchers can minimize risks to themselves and the environment while maintaining a safe and compliant laboratory setting. Always consult your institution's specific guidelines for hazardous waste management.
Personal protective equipment for handling CGP 20712 A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of CGP 20712 A, a potent and highly selective β1-adrenoceptor antagonist. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Safety Data
This compound is a valuable tool in pharmacological research, particularly in studies involving the differential roles of β1 and β2 adrenoceptors. Below is a summary of its key characteristics and safety information.
| Property | Value | Reference |
| Chemical Name | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl) phenoxy]-2-propanol methanesulfonate | --INVALID-LINK-- |
| CAS Number | 105737-62-0 | --INVALID-LINK-- |
| Molecular Formula | C₂₃H₂₅F₃N₄O₅ · CH₄O₃S | --INVALID-LINK-- |
| Molecular Weight | 590.57 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
| Key Hazards | Combustible Solid, Hygroscopic | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
Due to its chemical nature, appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask | To prevent inhalation of the powdered compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from accidental spills. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust. Use appropriate tools for weighing and transferring the solid material.
-
As the product is hygroscopic, minimize its exposure to atmospheric moisture.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperature is between 2-8°C.
-
Store away from incompatible materials and sources
-
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
